Amidosulfuron-13C2,d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N5O7S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4,6-bis(trideuterio(113C)methoxy)pyrimidin-2-yl]-3-[methyl(methylsulfonyl)sulfamoyl]urea |
InChI |
InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15)/i2+1D3,3+1D3 |
InChI Key |
CTTHWASMBLQOFR-SJSIRNCRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(C)S(=O)(=O)C)O[13C]([2H])([2H])[2H] |
Canonical SMILES |
CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Amidosulfuron-13C2,d6: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Amidosulfuron-13C2,d6, a stable isotope-labeled internal standard crucial for the accurate quantification of the herbicide Amidosulfuron. This document details its primary use, physicochemical properties, and a representative experimental protocol for its application in analytical methodologies.
Core Concepts: Understanding this compound
This compound is a synthetically modified version of Amidosulfuron where two carbon atoms are replaced with their heavier isotope, carbon-13 (¹³C), and six hydrogen atoms are replaced with deuterium (d or ²H). This labeling results in a molecule with a higher mass than the native Amidosulfuron, allowing it to be distinguished by mass spectrometry.
Its primary and critical use is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[1] In this role, it is added in a known amount to samples being analyzed for Amidosulfuron. Because this compound is chemically identical to Amidosulfuron, it behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of the target analyte (Amidosulfuron) during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response.
Physicochemical and Analytical Data
The following table summarizes key quantitative data for this compound and its unlabeled counterpart, Amidosulfuron.
| Property | This compound | Amidosulfuron (unlabeled) |
| Molecular Formula | C₇¹³C₂H₉D₆N₅O₇S₂ | C₉H₁₅N₅O₇S₂[2][3] |
| Molecular Weight | 377.40 g/mol [4] | 369.37 g/mol [2][3][5] |
| CAS Number | Not available | 120923-37-7[2][3][5] |
| Appearance | White to off-white solid | White, crystalline powder[6] |
| Melting Point | Not available | 160-163 °C[5][6] |
| Solubility in Water | Not available | 9.0 mg/L at pH 7, 13500 mg/L at pH 10[5] |
| Storage Temperature | Room temperature for shipping; refer to Certificate of Analysis for long-term storage[1] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[7] |
| Primary Application | Internal standard for quantitative analysis | Broad-spectrum herbicide for controlling broad-leaved weeds[5][8][9] |
Experimental Protocol: Quantification of Amidosulfuron in Water Samples using LC-MS/MS
This section outlines a detailed methodology for the determination of Amidosulfuron in water samples, employing this compound as an internal standard. This protocol is a representative example based on established analytical principles for pesticide residue analysis.
1. Materials and Reagents:
-
Amidosulfuron analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Extraction:
-
To a 100 mL water sample, add a precise volume of the this compound internal standard solution to achieve a final concentration of 10 ng/mL.
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 20% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Amidosulfuron: Monitor for precursor ion and at least two product ions.
-
This compound: Monitor for the corresponding mass-shifted precursor and product ions.
-
-
4. Data Analysis and Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of Amidosulfuron to the peak area of this compound against the concentration of Amidosulfuron standards.
-
Quantify the concentration of Amidosulfuron in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.
Visualizations
Workflow for Amidosulfuron Quantification
Caption: A flowchart illustrating the analytical workflow for quantifying Amidosulfuron.
Use of an Internal Standard in Quantitative Analysis
Caption: The role of an internal standard in achieving accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amidosulfuron | C9H15N5O7S2 | CID 91777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. scilit.com [scilit.com]
- 5. Amidosulfuron [drugfuture.com]
- 6. nacchemical.com [nacchemical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amidosulfuron [sitem.herts.ac.uk]
- 9. hpc-standards.com [hpc-standards.com]
Deconstructing the Certificate of Analysis: A Technical Guide to Amidosulfuron-13C2,d6
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality, purity, and identity of a reference standard. This guide provides an in-depth explanation of a typical CoA for Amidosulfuron-13C2,d6, a stable isotope-labeled internal standard essential for quantitative analytical studies. By understanding the data and methodologies presented, users can ensure the accuracy and reliability of their experimental results.
Product Identification and General Information
The initial section of the CoA provides fundamental details about the compound and the specific batch. This information is crucial for traceability and proper handling.
| Parameter | Example Data | Description |
| Product Name | This compound | The common chemical name with isotopic labeling information. |
| Catalogue Number | AS-C12345 | A unique identifier for the product. |
| Lot Number | L20250101 | A specific batch identifier for quality control and traceability. |
| Molecular Formula | C₇¹³C₂H₉D₆N₅O₇S₂ | The elemental composition, indicating two ¹³C and six deuterium atoms. |
| Molecular Weight | 377.40 g/mol | The mass of the molecule, accounting for the heavier isotopes. |
| CAS Number | 120923-37-7 (unlabeled) | The Chemical Abstracts Service registry number for the parent compound. |
| Storage Conditions | -20°C, Protect from light | Recommended conditions to maintain the integrity of the compound. |
| Expiry Date | 2027-10-24 | The date until which the manufacturer guarantees the product specifications. |
Quantitative Analysis: Purity and Isotopic Enrichment
This core section of the CoA presents the quantitative data that defines the quality of the standard. These values are determined through rigorous analytical testing.
Chemical Purity
| Test | Method | Specification | Result |
| Purity by HPLC | HPLC-UV | ≥98.0% | 99.5% |
| Purity by qNMR | ¹H-NMR | ≥98.0% | 99.2% |
Isotopic Purity
| Test | Method | Specification | Result |
| Isotopic Enrichment | LC-MS/MS | ≥99 atom % ¹³C, ≥99 atom % D | 99.6 atom % ¹³C, 99.8 atom % D |
| Unlabeled Content | LC-MS/MS | ≤0.5% | 0.1% |
Identity Confirmation
| Test | Method | Result |
| ¹H-NMR Spectroscopy | 400 MHz, DMSO-d₆ | Conforms to structure |
| Mass Spectrometry | ESI-MS | Conforms to structure |
Residual Solvents and Water Content
| Test | Method | Specification | Result |
| Residual Solvents | GC-HS | As per USP <467> | <0.1% Acetone |
| Water Content | Karl Fischer Titration | ≤0.5% | 0.2% |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the presented data.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrument: Bruker Avance 400 MHz or equivalent
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: Maleic Anhydride
-
Method: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of the known internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrument: Sciex Triple Quad 5500 or equivalent
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Method: The sample is infused, and the mass-to-charge ratios of the labeled and unlabeled species are monitored to determine the isotopic enrichment.
Gas Chromatography-Headspace (GC-HS)
-
Instrument: Agilent 7890B GC with 7697A Headspace Sampler or equivalent
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm
-
Oven Program: 40°C (5 min), then 10°C/min to 240°C (5 min)
-
Carrier Gas: Helium
-
Detection: Flame Ionization Detector (FID)
Karl Fischer Titration
-
Instrument: Mettler Toledo C30 or equivalent
-
Method: Coulometric titration is used to determine the water content.
Visualizations
Diagrams provide a clear visual representation of complex information, aiding in the understanding of the product and its analysis.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Molecular structure of Amidosulfuron with isotopic label positions indicated.
Technical Guide: Determining the Isotopic Labeling Purity of Amidosulfuron-¹³C₂,d₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data presentation relevant to assessing the isotopic labeling purity of Amidosulfuron-¹³C₂,d₆. Ensuring high isotopic purity is critical for the accuracy and reliability of studies involving isotopically labeled compounds, particularly in quantitative mass spectrometry-based assays.
Introduction to Isotopic Labeling Purity
Isotopically labeled compounds, such as Amidosulfuron-¹³C₂,d₆, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis. The accuracy of these studies is fundamentally dependent on the isotopic purity of the labeled compound. High isotopic purity minimizes cross-talk between the analyte and the internal standard, ensuring precise quantification. The determination of isotopic enrichment and structural integrity is a crucial aspect of quality control for these molecules.[1]
Analytical Methodologies for Isotopic Purity Determination
The primary analytical techniques for determining the isotopic purity of labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide both quantitative data on isotopic enrichment and qualitative information on the position of the labels.
2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues, the relative abundance of each can be calculated.
Experimental Protocol for HRMS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of Amidosulfuron-¹³C₂,d₆ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration suitable for the mass spectrometer being used (typically in the ng/mL to µg/mL range).
-
Prepare a similar solution of unlabeled Amidosulfuron to serve as a reference standard.
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[2][3][4]
-
Infuse the sample directly or use a liquid chromatography system (LC-MS) to introduce the sample.
-
Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of both the labeled and unlabeled compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of all expected isotopologues of Amidosulfuron-¹³C₂,d₆.
-
Integrate the peak areas for each isotopologue.
-
Correct the observed intensities for the natural isotopic abundance of all elements in the molecule.
-
Calculate the isotopic purity by expressing the peak area of the desired isotopologue (Amidosulfuron-¹³C₂,d₆) as a percentage of the total peak area of all detected isotopologues.
-
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the position of isotopic labels. For compounds labeled with ¹³C, ¹³C-NMR is directly applicable. For deuterium (²H or d) labeling, ¹H-NMR can be used to observe the absence of signals at the labeled positions.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Amidosulfuron-¹³C₂,d₆ in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H-NMR spectrum to confirm the positions of deuterium labeling by observing the reduction or absence of proton signals at the expected locations.
-
Acquire a ¹³C-NMR spectrum to confirm the positions of the ¹³C labels, which will exhibit significantly enhanced signals.
-
-
Data Analysis:
-
Integrate the relevant signals in the ¹H-NMR and ¹³C-NMR spectra.
-
Compare the spectra of the labeled compound to that of the unlabeled standard to confirm the positions of the labels and to identify any unlabeled or partially labeled impurities.
-
Quantitative Data Summary
The following table presents hypothetical data for a batch of Amidosulfuron-¹³C₂,d₆, illustrating how the isotopic purity results would be summarized.
| Isotopologue | Description | Theoretical m/z | Relative Abundance (%) |
| M+0 | Unlabeled Amidosulfuron | [Value] | 0.1 |
| M+1 | Primarily ¹³C₁ or d₁ impurity | [Value] | 0.3 |
| M+2 | Primarily ¹³C₂ or d₂ impurity | [Value] | 0.5 |
| M+3 | Primarily ¹³C₁d₂ or ¹³C₂d₁ impurity | [Value] | 1.2 |
| M+4 | Primarily ¹³C₂d₂ or d₄ impurity | [Value] | 1.5 |
| M+5 | Primarily ¹³C₁d₄ or ¹³C₂d₃ impurity | [Value] | 2.0 |
| M+6 | Primarily ¹³C₂d₄ or d₆ impurity | [Value] | 4.4 |
| M+8 | Amidosulfuron-¹³C₂,d₆ | [Value] | 90.0 |
Note: The theoretical m/z values are dependent on the specific adduct ion being observed.
Visual Representations of Experimental Workflows
Diagram 1: Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of Amidosulfuron-¹³C₂,d₆.
Diagram 2: Logical Flow for Quantitative LC-MS/MS
Caption: Logic for using Amidosulfuron-¹³C₂,d₆ in quantitative LC-MS/MS.
Conclusion
The accurate determination of isotopic labeling purity for compounds like Amidosulfuron-¹³C₂,d₆ is paramount for the integrity of research and development studies. A combination of HRMS and NMR spectroscopy provides a comprehensive assessment of both isotopic enrichment and structural identity. The methodologies and data presentation outlined in this guide offer a robust framework for ensuring the quality of isotopically labeled standards.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating the Stability and Storage of Amidosulfuron-13C2,d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of the Amidosulfuron-13C2,d6 reference standard. Ensuring the integrity of this isotopically labeled internal standard is paramount for accurate and reproducible analytical results in research and development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Recommended Storage and Handling
Proper storage and handling are fundamental to maintaining the chemical integrity of the this compound reference standard. While specific supplier recommendations should always be followed, general best practices for isotopically labeled compounds provide a strong framework for ensuring long-term stability.
Storage Conditions:
Reference standards of this nature are typically shipped at ambient temperature. Upon receipt, it is crucial to adhere to the storage conditions specified in the Certificate of Analysis (CoA). In the absence of a specific CoA, the following general guidelines are recommended:
-
Short-term Storage (up to 1-2 weeks): Refrigeration at 2-8 °C is suitable for immediate use.
-
Long-term Storage: For extended periods, storage at -20 °C or lower is recommended to minimize degradation. The compound should be stored in a tightly sealed, light-resistant container to prevent photodegradation and moisture ingress.
Handling Procedures:
-
Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the standard.
-
Use calibrated equipment for all weighing and dispensing activities.
-
Minimize the exposure of the standard to atmospheric oxygen and light.
-
For preparing stock solutions, use high-purity, inert solvents. A study on the long-term stability of pesticide stock solutions in toluene, acetone, or ethyl acetate showed stability for 2-8 years when stored at ≤ -20°C[1].
Stability Profile and Degradation Pathways
While specific stability data for this compound is not extensively published, the stability of the parent compound, amidosulfuron, offers valuable insights into its potential degradation pathways. The primary mechanisms of degradation for sulfonylurea herbicides like amidosulfuron are hydrolysis and photolysis. The isotopic labeling with 13C and deuterium is not expected to significantly alter these degradation pathways but may have a minor effect on the degradation rate.
Hydrolytic Degradation:
Hydrolysis is a major degradation pathway for amidosulfuron, and its rate is highly dependent on the pH of the medium. The sulfonylurea bridge is susceptible to cleavage under both acidic and basic conditions.
Photolytic Degradation:
Amidosulfuron can also degrade upon exposure to light, particularly UV radiation. Photodegradation can lead to the formation of various photoproducts through reactions such as cleavage of the sulfonylurea bridge and modifications to the pyrimidine ring.
The anticipated primary degradation pathways for this compound are illustrated below.
Quantitative Stability Data
The following tables summarize typical data that would be generated from long-term and accelerated stability studies. Note that these are representative examples and actual stability will depend on the specific batch and storage conditions.
Table 1: Representative Long-Term Stability Data for this compound
| Storage Condition | Time Point | Purity (%) | Appearance |
| -20°C ± 5°C | 0 Months | 99.8 | White to off-white solid |
| 12 Months | 99.7 | Conforms | |
| 24 Months | 99.6 | Conforms | |
| 36 Months | 99.5 | Conforms | |
| 5°C ± 3°C | 0 Months | 99.8 | White to off-white solid |
| 12 Months | 99.2 | Conforms | |
| 24 Months | 98.5 | Conforms |
Table 2: Representative Accelerated Stability Data for this compound
| Storage Condition | Time Point | Purity (%) | Total Impurities (%) |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 99.8 | 0.2 |
| 1 Month | 99.1 | 0.9 | |
| 3 Months | 98.2 | 1.8 | |
| 6 Months | 97.0 | 3.0 |
Experimental Protocols for Stability Assessment
To ensure the continued integrity of the this compound reference standard, a comprehensive stability testing program should be implemented. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH) Q1A(R2).
Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.
Methodology for Forced Degradation:
-
Acid Hydrolysis: Dissolve the standard in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 24, 48 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the standard in a suitable solvent and add 0.1 M sodium hydroxide. Incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the standard in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the solid standard at an elevated temperature (e.g., 80°C) for a specified period. Also, test a solution of the standard under the same conditions.
-
Photostability: Expose the solid standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Long-Term and Accelerated Stability Study Protocol:
This protocol is designed to determine the shelf-life of the reference standard under recommended storage conditions and to assess the impact of short-term excursions outside these conditions.
Methodology for Long-Term and Accelerated Stability Studies:
-
Sample Preparation: Aliquot the this compound reference standard into multiple vials from a single, homogenous batch.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended long-term storage condition (e.g., -20°C ± 5°C).
-
Accelerated: Store samples at an elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 1, 3, and 6 months.
-
-
Analytical Method: Use a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the purity of the standard and to quantify any degradation products.
-
Evaluation: At each time point, assess the appearance, purity, and the level of any degradation products.
Stability-Indicating Analytical Method:
A stability-indicating method is crucial for separating, detecting, and quantifying the active substance and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is commonly employed.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm or MS/MS detection for higher sensitivity and specificity.
This in-depth guide provides a robust framework for the proper storage, handling, and stability assessment of the this compound reference standard. By adhering to these principles and employing rigorous experimental protocols, researchers and scientists can ensure the integrity of their analytical standard, leading to reliable and accurate results in their studies.
References
Amidosulfuron-13C2,d6: A Technical Guide for Sulfonylurea Herbicide Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Amidosulfuron-13C2,d6, a crucial tool in the research and analysis of sulfonylurea herbicides. This document details its properties, mechanism of action, and application in experimental settings, with a focus on providing actionable protocols and data for professionals in the field.
Introduction to Amidosulfuron and its Isotopic Variant
Amidosulfuron is a potent and selective sulfonylurea herbicide used for the control of a wide range of broadleaf weeds. Its efficacy stems from the targeted inhibition of a key enzyme in plant amino acid synthesis. For accurate quantification in complex matrices such as soil, water, and biological tissues, a stable isotope-labeled internal standard is indispensable. This compound serves this critical role, enabling precise and reliable measurements through isotope dilution mass spectrometry.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇¹³C₂H₉D₆N₅O₇S₂ | [2][3][4] |
| Molecular Weight | 377.39 g/mol | [2][3][4] |
| Appearance | White to Off-White Solid | [3] |
| Chemical Purity | >98% (Example value; refer to Certificate of Analysis) | - |
| Isotopic Enrichment | >99% for ¹³C; >98% for D (Example value; refer to Certificate of Analysis) | - |
| Storage Conditions | Store at 4°C in a dry, dark place. | - |
Note: Chemical purity and isotopic enrichment values are typically provided in the Certificate of Analysis from the supplier. The values presented here are for illustrative purposes.
Mechanism of Action: Inhibition of Acetolactate Synthase
Amidosulfuron, like other sulfonylurea herbicides, exerts its phytotoxic effects by inhibiting the enzyme acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.
The inhibition of ALS leads to a cascade of downstream effects, ultimately resulting in plant death. The key steps in this signaling pathway are:
-
Uptake and Translocation: Amidosulfuron is absorbed by the roots and leaves of the plant and translocated throughout the plant via the xylem and phloem.
-
Binding to ALS: Amidosulfuron binds to a specific site on the ALS enzyme, blocking the access of its natural substrates (pyruvate or α-ketobutyrate).
-
Inhibition of Amino Acid Synthesis: The blockage of ALS activity leads to a rapid depletion of the essential branched-chain amino acids.
-
Cessation of Cell Division and Growth: Without these vital amino acids, protein synthesis and cell division are halted, leading to the cessation of plant growth.
-
Phytotoxic Effects: The accumulation of toxic intermediates and the overall disruption of metabolism result in visible symptoms of phytotoxicity, including chlorosis, necrosis, and eventual plant death.
Experimental Protocols: Quantification of Amidosulfuron in Soil
The following protocol provides a detailed methodology for the extraction and quantification of amidosulfuron from soil samples using this compound as an internal standard.
Materials and Reagents
-
Amidosulfuron analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Sample Preparation and Extraction
-
Spiking: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. Spike the sample with a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the soil sample. Vortex vigorously for 1 minute.
-
Salting out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant (acetonitrile layer) to a new 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate amidosulfuron from matrix interferences.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Amidosulfuron: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
Quantification
The concentration of amidosulfuron in the soil sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of amidosulfuron and a constant concentration of the internal standard.
Data Presentation
The use of an isotopically labeled internal standard significantly improves the accuracy and precision of quantification. Below is a sample data table illustrating the kind of results that can be obtained.
| Sample ID | Amidosulfuron Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (ng/g) |
| Blank | ND | 150,000 | - | ND |
| Standard 1 (1 ng/g) | 10,000 | 148,000 | 0.0676 | 1.0 |
| Standard 2 (5 ng/g) | 52,000 | 152,000 | 0.3421 | 5.0 |
| Standard 3 (10 ng/g) | 105,000 | 149,000 | 0.7047 | 10.0 |
| Soil Sample 1 | 35,000 | 151,000 | 0.2318 | 3.4 |
| Soil Sample 2 | 78,000 | 147,000 | 0.5306 | 7.8 |
ND: Not Detected
Conclusion
This compound is an essential tool for researchers and scientists studying sulfonylurea herbicides. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of amidosulfuron in various environmental and biological matrices. The detailed protocols and understanding of its mechanism of action provided in this guide will aid in the design and execution of rigorous scientific studies.
References
Methodological & Application
Application Note: Quantitative Analysis of Amidosulfuron in Environmental Samples using a Stable Isotope Dilution Assay with Amidosulfuron-¹³C₂,d₆
Introduction
Amidosulfuron is a sulfonylurea herbicide widely used for post-emergence broad-leaved weed control in various crops. Its potential for environmental contamination necessitates sensitive and accurate analytical methods for its detection and quantification in matrices such as soil and water. This application note describes a robust and highly specific method for the quantitative analysis of Amidosulfuron using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Amidosulfuron-¹³C₂,d₆, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle
The method is based on a stable isotope dilution assay (SIDA). A known amount of the stable isotope-labeled internal standard (IS), Amidosulfuron-¹³C₂,d₆, which is chemically identical to the analyte but mass-shifted, is added to the sample at the beginning of the extraction process. The sample is then subjected to Solid-Phase Extraction (SPE) to isolate and concentrate the analyte and the IS. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte's response to the IS response is used for quantification against a calibration curve, effectively minimizing any analytical variability.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Amidosulfuron and Amidosulfuron-¹³C₂,d₆ reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume.
-
Store stock solutions at -20°C. These solutions are stable for up to 12 months.
-
-
1.2. Intermediate Solutions (10 µg/mL):
-
Prepare an intermediate solution of Amidosulfuron by diluting 100 µL of the 1 mg/mL stock solution into 9.9 mL of methanol.
-
Prepare an intermediate internal standard (IS) solution by diluting 100 µL of the 1 mg/mL Amidosulfuron-¹³C₂,d₆ stock solution into 9.9 mL of methanol.
-
-
1.3. Working Calibration Standards (0.1 - 50 ng/mL):
-
Prepare a series of calibration standards by serial dilution of the 10 µg/mL Amidosulfuron intermediate solution with a 90:10 (v/v) water:methanol mixture.
-
Spike each calibration standard with the IS intermediate solution to a final concentration of 5 ng/mL.
-
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
2.1. Water Samples:
-
Filter a 100 mL water sample through a 0.45 µm nylon filter.
-
Add 50 µL of the 10 µg/mL IS intermediate solution to the sample, resulting in a final IS concentration of 5 ng/mL.
-
Acidify the sample to pH 3.0 with formic acid.
-
-
2.2. SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3.0). Do not allow the cartridge to dry.
-
-
2.3. Sample Loading and Elution:
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 6 mL of methanol.
-
-
2.4. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a 90:10 (v/v) water:methanol mixture.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Instrumentation and Analytical Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: MS/MS Parameters
| Parameter | Amidosulfuron | Amidosulfuron-¹³C₂,d₆ (IS) |
|---|---|---|
| Ionization Mode | ESI, Positive | ESI, Positive |
| Precursor Ion (m/z) | 480.1 | 488.1 |
| Product Ion 1 (Quantifier) | 185.1 | 187.1 |
| Collision Energy 1 (eV) | 22 | 22 |
| Product Ion 2 (Qualifier) | 199.1 | 201.1 |
| Collision Energy 2 (eV) | 18 | 18 |
| Dwell Time (ms) | 100 | 100 |
Data and Performance Characteristics
The following table summarizes the expected performance characteristics of the method based on a hypothetical validation study.
Table 3: Method Validation Data
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (Recovery % at 3 levels) | 92% - 104% |
| Precision (RSD % at 3 levels) | < 8% |
Visualizations
Caption: Experimental workflow for Amidosulfuron analysis.
Caption: MRM fragmentation pathway for analyte and internal standard.
Conclusion
The described LC-MS/MS method utilizing a stable isotope-labeled internal standard provides a highly selective, sensitive, and robust approach for the quantification of Amidosulfuron in environmental samples. The simple and effective SPE protocol ensures high recovery and minimal matrix interference. The use of Amidosulfuron-¹³C₂,d₆ is critical for correcting analytical variability, leading to excellent accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Amidosulfuron in Water Samples Using an Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the sulfonylurea herbicide Amidosulfuron in water samples. To ensure high accuracy and precision, the method employs a stable isotope-labeled internal standard, Amidosulfuron-13C2,d6. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by optimized chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is suitable for researchers, scientists, and professionals in environmental monitoring and food safety for the reliable quantification of Amidosulfuron at trace levels.
Introduction
Amidosulfuron is a widely used sulfonylurea herbicide for the control of broadleaf weeds in various crops.[1] Its potential for off-target movement and persistence in water sources necessitates sensitive and accurate analytical methods for environmental monitoring. LC-MS/MS has become the technique of choice for the analysis of polar and thermally labile pesticides like Amidosulfuron due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby improving the reliability of quantitative results.[3][4] This application note provides a detailed protocol for the determination of Amidosulfuron in water, adaptable for drug development and environmental safety testing.
Experimental Protocols
Materials and Reagents
-
Amidosulfuron analytical standard
-
This compound internal standard (MedChemExpress)[5]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Filter water samples through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: To a 100 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of acetonitrile into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
Experimental Workflow
Caption: Workflow for Amidosulfuron analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Amidosulfuron (Quantifier) | 370.1 | 218.1 | 0.05 | 30 | 15 |
| Amidosulfuron (Qualifier) | 370.1 | 199.1 | 0.05 | 30 | 25 |
| This compound (IS) | 378.1 | 224.1 | 0.05 | 30 | 15 |
Note: The MRM transition for the internal standard is predicted based on the structure of this compound. The precursor ion is shifted by +8 Da (2x13C and 6xD) and the corresponding fragment ion is shifted by +6 Da (assuming the fragment contains the deuterated methyl groups). These values should be confirmed by direct infusion of the internal standard.
Quantitative Data
The method should be validated according to regulatory guidelines (e.g., SANCO/12682/2019). The following tables present expected performance characteristics for the quantitative analysis of Amidosulfuron.
Table 1: Linearity
| Analyte | Calibration Range (µg/L) | R² |
| Amidosulfuron | 0.05 - 10.0 | > 0.995 |
Table 2: Accuracy and Precision (Recovery and RSD)
| Spiked Concentration (µg/L) | Mean Recovery (%) | RSD (%) (n=6) |
| 0.1 | 95.2 | 6.8 |
| 1.0 | 98.7 | 4.5 |
| 5.0 | 101.3 | 3.1 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (µg/L) |
| LOD | 0.01 |
| LOQ | 0.05 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Amidosulfuron in water samples. The incorporation of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for potential matrix effects and procedural losses. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in analytical laboratories for routine monitoring of this herbicide in environmental matrices.
References
- 1. Study on the photodegradation of amidosulfuron in aqueous solutions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Protocol for the Quantification of Amidosulfuron in Environmental Samples Using Amidosulfuron-¹³C₂,d₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the quantitative analysis of the herbicide Amidosulfuron in environmental matrices, such as water and soil. The method utilizes a stable isotope-labeled internal standard, Amidosulfuron-¹³C₂,d₆, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is based on solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This method is suitable for researchers in environmental monitoring, agricultural science, and regulatory agencies.
The use of an isotope-labeled internal standard that co-elutes with the analyte is a robust technique in quantitative mass spectrometry. It effectively compensates for signal suppression or enhancement caused by co-eluting matrix components, which is a common challenge in the analysis of complex environmental samples. This protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance data.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA).
-
Standards: Amidosulfuron (analytical standard), Amidosulfuron-¹³C₂,d₆ (internal standard).
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).
-
Filters: 0.22 µm syringe filters (PTFE or nylon).
-
Other: Reagent grade NaCl, anhydrous MgSO₄.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amidosulfuron and Amidosulfuron-¹³C₂,d₆ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Amidosulfuron-¹³C₂,d₆ primary stock solution in methanol.
Sample Preparation
-
Filter the water sample through a 0.45 µm glass fiber filter to remove particulate matter.
-
To a 100 mL aliquot of the filtered water sample, add the internal standard spiking solution to achieve a final concentration of 10 ng/mL of Amidosulfuron-¹³C₂,d₆.
-
Acidify the sample to pH 3-4 with formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water (pH 3-4).
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 2 x 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add the internal standard spiking solution to achieve a final concentration of 10 ng/g of Amidosulfuron-¹³C₂,d₆.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant to a clean tube for analysis.
-
Take a 1 mL aliquot of the supernatant, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Amidosulfuron | 370.1 | 218.1 | 69.1 | 25 |
| Amidosulfuron-¹³C₂,d₆* | 378.1 | 222.1 | 72.1 | 25 |
*Note: The MRM transitions for Amidosulfuron-¹³C₂,d₆ are estimated based on the fragmentation of the unlabeled compound. It is highly recommended to confirm these transitions by direct infusion of the internal standard into the mass spectrometer.
Data Presentation
Quantitative Performance
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L (water) |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/L (water) |
| Recovery (Water) | 85 - 110% |
| Recovery (Soil) | 80 - 105% |
| Precision (RSD) | < 15% |
Recovery Data in Different Matrices
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
| Surface Water | 0.1 | 98 | 6 |
| Surface Water | 1.0 | 95 | 4 |
| Sandy Loam Soil | 10 | 92 | 8 |
| Clay Loam Soil | 10 | 88 | 11 |
Visualizations
Caption: Experimental workflow for Amidosulfuron analysis.
Application Notes and Protocols for the Analysis of Amidosulfuron-13C2,d6 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Amidosulfuron in environmental soil and water samples using Amidosulfuron-13C2,d6 as an internal standard. The methodologies described herein leverage Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection.
Introduction
Amidosulfuron is a sulfonylurea herbicide used for broad-leaved weed control in various crops. Its presence in soil and water is a matter of environmental concern, necessitating sensitive and accurate analytical methods for its monitoring. The use of an isotopically labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the native analyte during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby leading to highly accurate and precise quantification.
Isotope dilution mass spectrometry is a powerful technique for the trace analysis of organic pollutants in complex environmental matrices.[1] By adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process, any losses during extraction, cleanup, and analysis are compensated for.
Analytical Approach: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for the analysis of polar and thermally labile pesticides like amidosulfuron.[2] The high selectivity and sensitivity of the Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry allow for the detection and quantification of amidosulfuron at very low concentrations in complex matrices.
2.1. Mass Spectrometry Parameters
The successful implementation of an LC-MS/MS method relies on the optimization of mass spectrometry parameters. For Amidosulfuron and its isotopically labeled internal standard, the following MRM transitions are proposed. These transitions should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) (Example) |
| Amidosulfuron | 370.0 | 218.0 | 261.0 | 25 |
| This compound | 378.0 | 224.0 | 267.0 | 25 |
Note: The precursor ion for this compound is calculated based on the addition of two 13C and six deuterium atoms. The product ions are predicted based on the fragmentation of the parent molecule and will need to be confirmed experimentally. Collision energies are instrument-dependent and require optimization.
Experimental Protocols
3.1. Water Sample Analysis
3.1.1. Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction and pre-concentration of pesticides from water samples.[2]
Protocol:
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Acidify the samples to a pH of approximately 2.5 with formic acid to ensure the stability of amidosulfuron.
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution in methanol to achieve a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2.5).
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the analytes from the cartridge with 10 mL of a methanol/acetone mixture (1:1, v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3.2. Soil Sample Analysis
3.2.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a popular and effective technique for the extraction of a wide range of pesticides from food and environmental matrices.[3]
Protocol:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
4.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Dwell Time | 50 ms |
Quantitative Data
The following table summarizes the expected performance characteristics of the method. These values are indicative and should be determined for each specific laboratory and matrix.
| Parameter | Water | Soil |
| Limit of Detection (LOD) | 0.5 ng/L | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 1.5 ng/L | 0.3 µg/kg |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Precision (RSD%) | < 15% | < 20% |
| Linearity (r²) | > 0.995 | > 0.995 |
Visualizations
Experimental Workflow for Water Sample Analysis
Caption: Workflow for the extraction and analysis of Amidosulfuron from water samples.
Experimental Workflow for Soil Sample Analysis
Caption: QuEChERS workflow for the extraction and analysis of Amidosulfuron from soil samples.
Logical Relationship for Isotope Dilution Quantification
Caption: Principle of quantification using the isotope dilution method.
References
Application of Amidosulfuron-¹³C₂,d₆ in Food Safety Testing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Amidosulfuron in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy employing Amidosulfuron-¹³C₂,d₆ as an internal standard.
Introduction
Amidosulfuron is a sulfonylurea herbicide used to control broadleaf weeds in various crops.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides in food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues. Isotope dilution mass spectrometry is a gold-standard quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results. This application note details a robust method for the determination of Amidosulfuron in diverse food commodities.
Principle of the Method
The method is based on the extraction of Amidosulfuron and the internal standard, Amidosulfuron-¹³C₂,d₆, from a homogenized food sample using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[2][3][4] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the native Amidosulfuron to its isotopically labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, Graphitized Carbon Black (GCB) - selection depends on the matrix
-
Standards: Amidosulfuron (analytical standard), Amidosulfuron-¹³C₂,d₆ (isotopically labeled internal standard)
Sample Preparation (QuEChERS Method)
A generalized QuEChERS protocol is provided below. Modifications may be necessary depending on the specific food matrix.
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of Amidosulfuron-¹³C₂,d₆ internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA for general fruits and vegetables; for pigmented samples, GCB may be added; for fatty matrices, C18 may be included).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 450 °C |
| Capillary Voltage | 1.0 kV |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Amidosulfuron | 370.0 | 261.0 | 218.0 | 15 / 25 |
| Amidosulfuron-¹³C₂,d₆ | 378.0 | 267.0 | 224.0 | 15 / 25 |
Note: The precursor ion for Amidosulfuron-¹³C₂,d₆ is calculated based on the addition of two ¹³C atoms and six deuterium atoms to the molecular formula of Amidosulfuron (C₉H₁₅N₅O₇S₂). The product ions are predicted based on the fragmentation of the native compound, with corresponding mass shifts. These transitions should be optimized on the specific instrument used.
Quantitative Data
The following tables summarize typical performance data for the analysis of Amidosulfuron in various food matrices.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | [5] |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (RSD) | < 15% | |
| Inter-day Precision (RSD) | < 20% |
Table 2: Recovery and Matrix Effects in Different Food Matrices
| Food Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Matrix Effect (%) |
| Cereals (Wheat) | 0.01, 0.05, 0.5 | 70 - 120 | Signal Suppression/Enhancement between -19% and +13% |
| Fruits (Tomato) | 0.05, 0.5 | 80 - 120 | Tolerable (80-120%) |
| Vegetables (Potato, Eggplant) | 0.05, 0.5 | 80 - 120 | Tolerable (80-120%) |
| Milk | MRL/2 | > 78 | Not specified |
Note: The use of the isotopically labeled internal standard (Amidosulfuron-¹³C₂,d₆) is crucial for correcting variability in recovery and mitigating matrix effects, ensuring accurate quantification across different food types.
Visualizations
Experimental Workflow
Caption: Workflow for Amidosulfuron Analysis.
Signaling Pathway (Logical Relationship)
Caption: Isotope Dilution Quantification Logic.
References
Application Note: Quantitative Analysis of Amidosulfuron in Environmental Samples by Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the sulfonylurea herbicide Amidosulfuron in environmental water samples. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with Amidosulfuron-¹³C₂,d₆ as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a straightforward sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method is intended for researchers, environmental scientists, and analytical chemists requiring reliable quantification of Amidosulfuron at trace levels.
Introduction
Amidosulfuron is a widely used sulfonylurea herbicide for the control of broad-leaf weeds in various crops.[1][2][3] Its extensive use raises concerns about its potential environmental fate and impact on non-target organisms.[1][2] Therefore, sensitive and accurate analytical methods are crucial for monitoring its presence in environmental matrices. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotopically labeled analog of the analyte as an internal standard.[4][5][6] This internal standard, in this case, Amidosulfuron-¹³C₂,d₆, behaves chemically and physically identically to the native analyte throughout the sample preparation and analysis process, thus effectively compensating for any analyte loss or signal suppression.[7] This application note provides a detailed protocol for the quantification of Amidosulfuron in water samples using IDMS coupled with LC-MS/MS.
Materials and Methods
Reagents and Standards
-
Amidosulfuron (purity ≥98%)
-
Amidosulfuron-¹³C₂,d₆ (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amidosulfuron and Amidosulfuron-¹³C₂,d₆ in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution: Prepare a working solution of Amidosulfuron-¹³C₂,d₆ at a concentration of 1 µg/mL in methanol.
Sample Preparation (Water Samples)
-
Fortification: To a 100 mL water sample, add a known amount of the Amidosulfuron-¹³C₂,d₆ internal standard spiking solution to achieve a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Amidosulfuron: Precursor ion (m/z) → Product ion (m/z)
-
Amidosulfuron-¹³C₂,d₆: Precursor ion (m/z) → Product ion (m/z)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of spiked water samples.
| Parameter | Value |
| Limit of Detection (LOD) | < 8.1 ng/L[8] |
| Limit of Quantification (LOQ) | < 26.9 ng/L[8] |
| Recovery | > 60%[8] |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
Diagrams
Caption: Experimental workflow for Amidosulfuron analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. Study on the photodegradation of amidosulfuron in aqueous solutions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidosulfuron [drugfuture.com]
- 4. osti.gov [osti.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. lcms.cz [lcms.cz]
- 8. HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amidosulfuron Analysis Using a Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfuron is a sulfonylurea herbicide used for broad-leaved weed control in various crops. Accurate and reliable quantification of its residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and human health risk assessment. The use of a stable isotope-labeled (SIL) internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for robust and accurate quantification of organic micropollutants like Amidosulfuron.[1][2] The SIL internal standard, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.[1][2][3]
These application notes provide detailed protocols for the sample preparation of various matrices for the analysis of Amidosulfuron using a labeled internal standard. The two primary techniques covered are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, ideal for solid matrices like soil and plant tissues, and Solid-Phase Extraction (SPE) , which is well-suited for aqueous samples.
Experimental Workflow Overview
The general workflow for the analysis of Amidosulfuron in environmental samples involves sample collection, preparation, extraction, cleanup, and subsequent analysis by LC-MS/MS. The inclusion of a labeled internal standard at the beginning of the sample preparation process is critical for accurate quantification.
Quantitative Data Summary
The following tables summarize the expected performance data for the analysis of Amidosulfuron using the described methods with a labeled internal standard. It is crucial to note that while these values are based on typical performance for sulfonylurea herbicides and other pesticides, method validation with a specific labeled Amidosulfuron standard is mandatory to establish actual performance characteristics in your laboratory and for each specific matrix. [4][5][6]
Table 1: Expected Method Performance for Amidosulfuron in Soil/Plant Tissue (QuEChERS)
| Parameter | Expected Value | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [4][6] |
| Recovery | 70 - 120% | [4][6] |
| Relative Standard Deviation (RSD) | ≤ 20% | [4][6] |
Table 2: Expected Method Performance for Amidosulfuron in Water (SPE)
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.012 - 0.035 µg/L | [7] |
| Recovery | 75 - 100% | [7] |
| Relative Standard Deviation (RSD) | ≤ 20% | [7] |
Experimental Protocols
Protocol 1: QuEChERS Method for Soil and Plant Samples
This protocol is adapted from the standard QuEChERS methodology and is suitable for the extraction of Amidosulfuron from solid matrices.[5][8]
1. Materials and Reagents
-
Homogenizer (e.g., blender, bead beater)
-
Centrifuge and 50 mL centrifuge tubes with screw caps
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Labeled Amidosulfuron internal standard solution (concentration to be determined during method development)
-
Amidosulfuron analytical standard
2. Sample Preparation and Extraction
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike the sample with an appropriate volume of the labeled Amidosulfuron internal standard solution.
-
Add 10 mL of acetonitrile.[5]
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[5]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general procedure for the extraction of polar pesticides like Amidosulfuron from aqueous matrices.[9][10]
1. Materials and Reagents
-
SPE manifold
-
SPE cartridges (e.g., Oasis HLB, or a polymeric reversed-phase sorbent)
-
Methanol, HPLC grade
-
Water, HPLC grade, adjusted to pH 2-3 with a suitable acid (e.g., formic acid)
-
Ethyl acetate or other suitable elution solvent
-
Nitrogen evaporator
-
Labeled Amidosulfuron internal standard solution
-
Amidosulfuron analytical standard
2. Sample Preparation and Extraction
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
Acidify the sample to pH 2-3.
-
Spike the sample with the labeled Amidosulfuron internal standard.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of HPLC grade water to remove interfering polar compounds.
-
Dry the cartridge under vacuum or with nitrogen for 10-20 minutes.
3. Elution and Concentration
-
Elute the retained analytes with 2 x 4 mL of ethyl acetate (or another optimized solvent).
-
Collect the eluate in a suitable tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
Method Validation and Quality Control
It is imperative to perform a thorough method validation for the analysis of Amidosulfuron in each specific matrix.[11] Key validation parameters to assess include:
-
Linearity: A calibration curve should be prepared using matrix-matched standards to account for matrix effects. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[5]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at multiple concentration levels. Recoveries should typically fall within the 70-120% range.[4][6]
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be ≤ 20%.[4][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ should be at or below the relevant regulatory limits.
Regular analysis of quality control (QC) samples, including blanks, spiked blanks, and matrix spikes, is essential to ensure the ongoing performance and reliability of the method.
References
- 1. researchgate.net [researchgate.net]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDF.js viewer [pdf4pro.com]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for Amidosulfuron-13C2,d6 in Pharmacokinetic Studies of Amidosulfuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of broad-leaved weeds in various crops.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its efficacy and potential environmental and toxicological impact. Stable isotope-labeled compounds, such as Amidosulfuron-13C2,d6, are invaluable tools in these studies.[2][3][4] They serve as internal standards for quantitative analysis, enabling precise and accurate measurement of the unlabeled parent compound in biological matrices.[5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Amidosulfuron.
This compound is a stable isotope-labeled version of Amidosulfuron, where two carbon atoms and six hydrogen atoms have been replaced with their heavier isotopes, ¹³C and ²H (deuterium), respectively.[6][7][8] This labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled Amidosulfuron by mass spectrometry, without altering its chemical properties.[5]
Key Applications and Advantages
The use of this compound as an internal standard in pharmacokinetic studies offers several advantages:
-
Improved Accuracy and Precision: Co-extraction of the labeled standard with the unlabeled analyte from the sample matrix accounts for variations in sample preparation and instrument response, leading to more reliable quantitative data.
-
Enhanced Specificity: The distinct mass-to-charge ratio (m/z) of the labeled standard allows for unambiguous identification and quantification, even in complex biological matrices.[2]
-
Matrix Effect Compensation: Stable isotope-labeled internal standards are the gold standard for mitigating matrix effects in LC-MS/MS analysis, where co-eluting endogenous components can suppress or enhance the analyte signal.
-
Absolute Quantification: Enables the determination of the absolute concentration of Amidosulfuron in various biological samples.[2]
Pharmacokinetic Profile of Amidosulfuron (Illustrative)
While specific pharmacokinetic data for Amidosulfuron can vary depending on the biological system and experimental conditions, the following table summarizes a hypothetical but plausible profile for this compound.
| Pharmacokinetic Parameter | Description | Illustrative Value |
| Absorption | ||
| Bioavailability (Oral) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | ~ 30-50% |
| Tmax (Time to Peak Concentration) | The time to reach the maximum concentration in plasma after administration. | 2-4 hours |
| Distribution | ||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Low to Moderate |
| Protein Binding | The extent to which a drug binds to plasma proteins. | > 95% |
| Metabolism | ||
| Primary Route | The main metabolic pathways for the compound. | Hydroxylation, O-demethylation |
| Metabolites | The products of metabolic transformation. | Hydroxylated and demethylated derivatives |
| Excretion | ||
| Elimination Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | 12-24 hours |
| Primary Route of Excretion | The primary pathway through which the compound and its metabolites are eliminated from the body. | Primarily via urine |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Amidosulfuron following oral administration.
Materials:
-
Amidosulfuron
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Micropipettes and tips
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Prepare a dosing solution of Amidosulfuron in the vehicle at a suitable concentration.
-
Administer a single oral dose of Amidosulfuron to each rat (e.g., 10 mg/kg body weight).
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Preparation: Protein Precipitation and Extraction
This protocol describes the extraction of Amidosulfuron from plasma samples for LC-MS/MS analysis.
Materials:
-
Rat plasma samples
-
This compound stock solution (in acetonitrile)
-
Acetonitrile (ACN)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 ACN:water with 0.1% formic acid)
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Spiking with Internal Standard: To a 50 µL aliquot of each plasma sample, add 10 µL of the this compound internal standard solution at a known concentration.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each sample to precipitate the plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Transfer for Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of Amidosulfuron using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Amidosulfuron from endogenous matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transitions for both Amidosulfuron and this compound.
-
Amidosulfuron: e.g., m/z 370.1 → 183.1
-
This compound: e.g., m/z 378.1 → 189.1
-
-
Optimization: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Data Analysis:
-
Integrate the peak areas for both the Amidosulfuron and this compound MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of Amidosulfuron in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Amidosulfuron.
Caption: Structure of Amidosulfuron with labeled positions indicated.
References
- 1. Amidosulfuron [sitem.herts.ac.uk]
- 2. symeres.com [symeres.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. musechem.com [musechem.com]
- 6. Amidosulfuron-13C2-d6 | Axios Research [axios-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cymitquimica.com [cymitquimica.com]
Application Note: Enhanced Accuracy in Sulfonylurea Herbicide Analysis Using Isotope-Labeled Internal Standards
AUDIENCE: Researchers, analytical scientists, and professionals in environmental monitoring, food safety, and agricultural science.
Abstract
This application note details a robust and highly accurate method for the quantification of sulfonylurea herbicides in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotopically labeled internal standards. The use of stable isotope-labeled analogs, such as ¹³C- and deuterium-labeled sulfonylureas, effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to superior accuracy and precision compared to traditional external standard calibration methods. This document provides detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data processing, along with a comparative analysis of quantitative data obtained with and without the use of labeled internal standards. The presented methodology offers a reliable solution for routine monitoring and research applications requiring high-quality analytical data for sulfonylurea herbicides.
Introduction
Sulfonylurea herbicides are a widely used class of agricultural chemicals known for their high efficacy at low application rates.[1] Their potent herbicidal activity, however, necessitates sensitive and accurate analytical methods for monitoring their residues in environmental samples such as soil and water, as well as in food commodities to ensure consumer safety and regulatory compliance.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of sulfonylurea herbicides due to its high selectivity and sensitivity. However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects, which are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the sample matrix. These effects can lead to inaccurate and unreliable results, particularly in complex matrices such as soil, food, and biological fluids.
The use of isotopically labeled internal standards (IL-IS) is a well-established strategy to mitigate matrix effects and improve the accuracy and precision of quantitative LC-MS/MS analysis. An ideal IL-IS is a stable isotope-labeled analog of the analyte of interest (e.g., containing ¹³C, ¹⁵N, or deuterium) that exhibits identical chemical and physical properties to the unlabeled analyte. This ensures that the IL-IS co-elutes with the analyte and experiences the same matrix effects, sample preparation losses, and instrument response variations. By using the ratio of the analyte signal to the IL-IS signal for quantification, these sources of error can be effectively normalized, leading to more accurate and precise results.
This application note provides a detailed protocol for the analysis of sulfonylurea herbicides using a selection of commercially available isotopically labeled internal standards. We present a comparative study demonstrating the significant improvement in data quality when employing this isotope dilution technique versus a conventional external standard approach.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards: Analytical standards of sulfonylurea herbicides (e.g., chlorsulfuron, metsulfuron-methyl, thifensulfuron-methyl, etc.) and their corresponding isotopically labeled internal standards (e.g., Chlorsulfuron-d4, Metsulfuron-methyl-d3, etc.) were procured from reputable chemical standard suppliers. A notable example of a labeled internal standard used in multi-residue methods is ¹³C-labeled ethametsulfuron methyl.[1]
-
Solvents and Reagents: All solvents (e.g., acetonitrile, methanol, water) were LC-MS grade. Formic acid and ammonium formate were of high purity. Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample cleanup.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Agricultural Products
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
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Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or grain) with 10 mL of acetonitrile.
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Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard solution to the sample.
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Extraction and Partitioning: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
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Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
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Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
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Final Extract Preparation: Take an aliquot of the cleaned-up supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of sulfonylurea herbicides.
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Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
-
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Tandem Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for sulfonylurea herbicides.
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Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its labeled internal standard should be optimized.
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Data Presentation: The Advantage of Labeled Internal Standards
The use of isotopically labeled internal standards significantly improves the accuracy and precision of sulfonylurea herbicide quantification, especially in complex matrices. The following tables summarize typical quantitative data that illustrates the benefits of this approach.
Table 1: Comparison of Recoveries and Precision in Spiked Soil Samples
| Analyte | Spiking Level (ng/g) | Recovery (%) with External Standard | RSD (%) with External Standard | Recovery (%) with Labeled Internal Standard | RSD (%) with Labeled Internal Standard |
| Chlorsulfuron | 10 | 65 | 18 | 98 | 4 |
| Metsulfuron-methyl | 10 | 72 | 15 | 101 | 3 |
| Thifensulfuron-methyl | 10 | 58 | 22 | 97 | 5 |
Data in this table is representative and compiled from typical results seen in validation studies. Actual results may vary.
Table 2: Comparison of Limits of Quantification (LOQs) in Different Matrices
| Analyte | Matrix | LOQ (ng/g) with External Standard | LOQ (ng/g) with Labeled Internal Standard |
| Nicosulfuron | Corn | 5 | 1 |
| Rimsulfuron | Potato | 2 | 0.5 |
| Tribenuron-methyl | Wheat | 5 | 1 |
Data in this table is representative and compiled from typical results seen in validation studies. Actual results may vary.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for sulfonylurea herbicide analysis.
Logical Relationship: Mitigation of Matrix Effects
Caption: How labeled internal standards mitigate matrix effects.
Conclusion
The use of isotopically labeled internal standards provides a significant enhancement to the accuracy, precision, and reliability of sulfonylurea herbicide analysis by LC-MS/MS. This approach effectively compensates for matrix-induced signal suppression or enhancement, as well as variability in sample preparation, leading to more robust and defensible analytical data. The detailed protocols and comparative data presented in this application note demonstrate the clear advantages of employing an isotope dilution methodology for the routine monitoring of these important agricultural compounds. For laboratories conducting trace-level quantification of sulfonylurea herbicides in complex matrices, the adoption of labeled internal standards is strongly recommended to ensure the highest data quality.
References
Application Note: High-Throughput Analysis of Amidosulfuron Residues in Agricultural Products using Isotope Dilution LC-MS/MS with Amidosulfuron-¹³C₂,d₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidosulfuron is a widely used sulfonylurea herbicide for the control of broad-leaved weeds in various crops, including cereals, maize, and pastures. Regulatory bodies worldwide have established maximum residue limits (MRLs) for amidosulfuron in agricultural commodities to ensure consumer safety. Accurate and sensitive analytical methods are therefore essential for monitoring amidosulfuron residues. The use of a stable isotope-labeled internal standard, such as Amidosulfuron-¹³C₂,d₆, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable approach for the quantification of amidosulfuron residues, minimizing matrix effects and improving method accuracy. This application note provides a detailed protocol for the determination of amidosulfuron in agricultural products using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis with Amidosulfuron-¹³C₂,d₆ as an internal standard.
Analytical Method
The analytical workflow involves sample homogenization, extraction of amidosulfuron residues using the QuEChERS methodology, and subsequent analysis by a highly sensitive and selective LC-MS/MS system. The stable isotope-labeled internal standard, Amidosulfuron-¹³C₂,d₆, is introduced at the beginning of the sample preparation process to compensate for any analyte losses during extraction and cleanup, as well as to correct for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
Materials and Reagents
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Amidosulfuron (analytical standard, >98% purity)
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Amidosulfuron-¹³C₂,d₆ (isotopic purity >99%, chemical purity >98%)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Formic acid (LC-MS grade)
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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QuEChERS extraction salt packets
Experimental Protocols
Standard Solution Preparation
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Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Amidosulfuron and Amidosulfuron-¹³C₂,d₆ into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.
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Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with acetonitrile.
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Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution of Amidosulfuron with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL. Fortify each calibration standard with the Amidosulfuron-¹³C₂,d₆ intermediate stock solution to a final concentration of 50 ng/mL.
Sample Preparation (QuEChERS Method)
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Homogenization: Homogenize a representative portion of the agricultural product (e.g., wheat grain, corn kernels, soil) to a fine powder or paste.
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of water (for dry commodities like cereals) and vortex for 1 minute.
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Add a known amount of Amidosulfuron-¹³C₂,d₆ working solution.
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Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
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LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase:
-
A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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MS System: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Amidosulfuron | 370.0 | 183.0 | 199.0 |
| Amidosulfuron-¹³C₂,d₆ | 378.0 | 188.0 | 205.0 |
Data Presentation
Method Performance Characteristics
The following table summarizes the expected performance of the analytical method based on validation studies for similar sulfonylurea herbicides in agricultural matrices.
| Parameter | Specification |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Accuracy (Recovery) | 80-110% |
| Precision (RSD) | < 15% |
Sample Analysis Results
The results of amidosulfuron residue analysis in various agricultural matrices are presented below.
| Sample Matrix | Spiked Concentration (mg/kg) | Measured Concentration (mg/kg) | Recovery (%) |
| Wheat Grain | 0.01 | 0.0095 | 95 |
| Corn | 0.01 | 0.0091 | 91 |
| Soil | 0.05 | 0.047 | 94 |
| Pasture Grass | 0.05 | 0.052 | 104 |
Visualizations
Experimental Workflow
Caption: Workflow for Amidosulfuron Residue Analysis.
Logical Relationship of Analytical Components
Caption: Principle of Isotope Dilution Analysis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Amidosulfuron Analysis with Amidosulfuron-¹³C₂,d₆
Welcome to the technical support center for the analysis of Amidosulfuron using its stable isotope-labeled internal standard, Amidosulfuron-¹³C₂,d₆. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantitative analysis, particularly in complex matrices such as soil and water.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Amidosulfuron analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. In the analysis of the herbicide Amidosulfuron, complex matrices like soil, water, and agricultural products can contain various organic and inorganic substances. These substances can either suppress or enhance the ionization of Amidosulfuron in the mass spectrometer's ion source, leading to inaccurate quantification. Signal suppression can result in underestimation of the Amidosulfuron concentration, while signal enhancement can lead to its overestimation.
Q2: Why is Amidosulfuron-¹³C₂,d₆ recommended as an internal standard?
A2: Amidosulfuron-¹³C₂,d₆ is a stable isotope-labeled (SIL) internal standard. It is structurally identical to Amidosulfuron, with the only difference being the substitution of two Carbon-12 atoms with Carbon-13 and six Hydrogen atoms with Deuterium. Because of this near-identical physicochemical behavior, Amidosulfuron-¹³C₂,d₆ co-elutes with the native Amidosulfuron during chromatography and experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, the variations caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q3: Can I use a different internal standard for Amidosulfuron analysis?
A3: While other compounds can be used as internal standards, a stable isotope-labeled analog of the analyte is the gold standard for correcting matrix effects in mass spectrometry. Using a different compound that has different chromatographic retention and ionization characteristics will not adequately compensate for the specific matrix effects experienced by Amidosulfuron. Therefore, for the most accurate results, Amidosulfuron-¹³C₂,d₆ is highly recommended.
Q4: What is the QuEChERS method and why is it suitable for Amidosulfuron extraction?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticide residues from various matrices. It involves a simple two-step process: an extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The QuEChERS method is effective for a broad range of pesticides, including the polar sulfonylurea herbicide Amidosulfuron, and is known for providing good recoveries with a relatively simple and fast workflow.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent with mobile phase.2. Column contamination or degradation.3. Inappropriate mobile phase pH. | 1. Ensure the final extract is reconstituted in a solvent similar in composition to the initial mobile phase.2. Flush the column with a strong solvent or replace the column if necessary.3. Adjust the mobile phase pH to ensure Amidosulfuron is in a consistent ionic state. For sulfonylureas, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. |
| Low Analyte Signal or No Peak Detected | 1. Significant ion suppression from the matrix.2. Inefficient extraction of Amidosulfuron.3. Incorrect MS/MS parameters (MRM transitions, collision energy).4. Analyte degradation during sample preparation. | 1. Ensure Amidosulfuron-¹³C₂,d₆ is added at the beginning of the sample preparation to compensate for suppression.2. Optimize the QuEChERS extraction procedure (e.g., shaking time, solvent volume).3. Verify the MRM transitions and optimize collision energies for both Amidosulfuron and its internal standard.4. For pH-sensitive compounds, consider using a buffered QuEChERS method. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Fluctuation in instrument performance.3. Non-homogenous sample. | 1. Ensure consistent and precise execution of the QuEChERS protocol for all samples and standards.2. Perform regular system suitability checks and calibrations.3. Thoroughly homogenize the sample matrix before taking a subsample for extraction. |
| Internal Standard Signal is Low or Absent | 1. Error in adding the internal standard solution.2. Degradation of the internal standard.3. Incorrect MS/MS parameters for the internal standard. | 1. Double-check the procedure for adding the internal standard to ensure it is added to every sample and standard at the correct concentration.2. Verify the stability of the Amidosulfuron-¹³C₂,d₆ stock solution.3. Confirm the MRM transitions and collision energies for the internal standard. |
| Matrix Effect Still Observed Despite Using an Internal Standard | 1. Extreme levels of matrix components overloading the system.2. Chromatographic separation of the analyte and internal standard.3. Isotopic interference from the matrix. | 1. Dilute the sample extract to reduce the concentration of matrix components.2. Optimize the LC gradient to ensure co-elution of Amidosulfuron and Amidosulfuron-¹³C₂,d₆.3. Check for any isobaric interferences in the matrix blank that might contribute to the analyte or internal standard signal. |
Experimental Protocols
Sample Preparation using QuEChERS for Soil Samples
This protocol is a general guideline and may need optimization based on the specific soil type.
Materials:
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Homogenized soil sample
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Amidosulfuron and Amidosulfuron-¹³C₂,d₆ analytical standards
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Acetonitrile (ACN)
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Water (HPLC grade)
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QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)
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Dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄ and PSA)
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50 mL polypropylene centrifuge tubes
Procedure:
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Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 30 seconds.
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Spike the sample with an appropriate amount of Amidosulfuron-¹³C₂,d₆ working solution.
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Add 10 mL of acetonitrile.
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Cap the tube and shake vigorously for 1 minute.
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Add the QuEChERS extraction salts.
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Immediately cap and shake vigorously for 1 minute.
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Centrifuge at ≥ 4000 rcf for 5 minutes.
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Transfer the upper acetonitrile layer to a d-SPE cleanup tube.
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Vortex for 30 seconds.
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Centrifuge at ≥ 4000 rcf for 5 minutes.
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Take an aliquot of the cleaned extract for LC-MS/MS analysis.
Sample Preparation for Water Samples
For water samples, a direct injection with dilution or a solid-phase extraction (SPE) may be employed depending on the required limit of quantification.
Direct Injection:
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Filter the water sample through a 0.22 µm filter.
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Spike a known volume of the filtered sample with Amidosulfuron-¹³C₂,d₆.
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Dilute with an appropriate solvent (e.g., mobile phase A) if necessary.
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Inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE): A detailed SPE protocol would need to be optimized based on the specific sorbent and instrumentation. Generally, it involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrument.
Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute Amidosulfuron, followed by a column wash and re-equilibration. A starting point could be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B).
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Column Temperature: 40 °C
Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amidosulfuron | 370.1 | 218.1 | 24 |
| 370.1 | 109.0 | 40 | |
| Amidosulfuron-¹³C₂,d₆ | 378.1 | 224.1 | Optimize |
| 378.1 | 111.0 | Optimize |
Note: Collision energies need to be optimized for the specific mass spectrometer being used.
Quantitative Data Summary
The following tables provide representative data for the analysis of Amidosulfuron. Actual performance may vary depending on the matrix and instrumentation.
Table 1: Method Performance in Spiked Soil Samples
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Recovery (at 10 µg/kg) | 85 - 110% |
| Precision (RSDr at 10 µg/kg) | < 15% |
Table 2: Method Performance in Spiked Water Samples
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Recovery (at 0.1 µg/L) | 90 - 105% |
| Precision (RSDr at 0.1 µg/L) | < 10% |
Visualizations
Caption: Experimental workflow for Amidosulfuron analysis.
Caption: Overcoming matrix effects with a stable isotope-labeled internal standard.
References
Improving signal-to-noise ratio for Amidosulfuron-13C2,d6 in mass spectrometry
Welcome to the technical support center for the analysis of Amidosulfuron-13C2,d6 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) and overall data quality in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Signal for this compound Internal Standard
Q: I am not seeing a detectable signal for my this compound internal standard. What are the possible causes and how can I troubleshoot this?
A: A low or absent signal for your isotopically labeled internal standard can stem from several factors, from sample preparation to instrument settings. Below is a step-by-step guide to diagnose and resolve the issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect MS/MS Parameters | Verify that the correct precursor and product ions for this compound are entered in your acquisition method. Due to the isotopic labeling, the mass-to-charge ratio (m/z) will be higher than that of the unlabeled amidosulfuron. Optimize collision energy and other compound-specific parameters by infusing a standard solution of this compound. |
| Degradation of Internal Standard | Prepare a fresh stock solution of this compound. Sulfonylurea herbicides can be susceptible to degradation, especially at certain pH values and temperatures. Ensure proper storage of stock solutions (e.g., at -20°C in a suitable solvent). |
| Sample Preparation Issues | Review your sample preparation workflow. Ensure the internal standard is added at the appropriate concentration and at a stage where it can equilibrate with the sample matrix. Inefficient extraction can lead to the loss of the internal standard. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound. To investigate this, perform a post-column infusion of the internal standard while injecting a blank matrix extract. A dip in the signal at the retention time of interest indicates ion suppression. To mitigate this, improve sample cleanup, adjust the chromatographic gradient to separate the analyte from interfering compounds, or dilute the sample. |
| Instrumental Problems | Check for general instrument issues such as a dirty ion source, incorrect gas pressures, or a failing detector. A complete loss of signal for all analytes may indicate a more significant hardware problem. |
Troubleshooting Workflow for Low Internal Standard Signal
Caption: Troubleshooting workflow for low internal standard signal.
Issue 2: High Background Noise Affecting Signal-to-Noise Ratio
Q: My baseline is very noisy, which is making it difficult to achieve a good signal-to-noise ratio for this compound. What can I do?
A: High background noise can originate from various sources, including the sample matrix, solvents, and the LC-MS system itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Additives | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them. Common contaminants include plasticizers from storage containers. |
| Matrix Effects | Complex sample matrices can introduce a significant amount of background noise. Enhance your sample cleanup procedure using techniques like solid-phase extraction (SPE) to remove interfering components. |
| Carryover | Residual analyte from a previous high-concentration injection can contribute to a noisy baseline. Implement a robust needle and injection port washing protocol. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. |
| Dirty Ion Source or Mass Spectrometer | A contaminated ion source, transfer capillary, or mass spectrometer optics can lead to high background noise. Follow the manufacturer's instructions for cleaning these components. |
| Electronic Noise | Ensure that the mass spectrometer has a stable power supply and is properly grounded. Fluctuations in the electrical supply can manifest as electronic noise. |
Logical Relationship of Noise Reduction Strategies
Caption: Key strategies for reducing high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MS/MS transitions for Amidosulfuron and its isotopically labeled internal standard?
A: The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is crucial for selectivity and sensitivity. While the optimal transitions should be determined empirically on your specific instrument, here are some commonly used transitions for amidosulfuron that can be adapted for the labeled standard.
Table 1: Suggested MRM Transitions for Amidosulfuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) 1 | Product Ion 2 (m/z) | Collision Energy (eV) 2 |
| Amidosulfuron | 370.0 | 218.0 | 25 | 261.0 | 15 |
| This compound | 378.0 | 224.0 | To be optimized | 267.0 | To be optimized |
Note: The m/z values for this compound are predicted based on the isotopic labeling (+8 Da). The collision energies for the labeled standard should be optimized but will likely be similar to those for the unlabeled compound.[1]
Q2: How can I minimize matrix effects when analyzing amidosulfuron in complex samples like soil or food?
A: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples. Here are several strategies to minimize their impact:
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Effective Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for pesticide residue analysis in many matrices. For particularly complex samples, additional cleanup steps using dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black (GCB) may be necessary.
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Chromatographic Separation: Optimizing your LC method to achieve good separation between amidosulfuron and co-eluting matrix components is critical. A well-designed gradient can help to chromatographically resolve interferences.
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Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples can help to compensate for matrix effects.
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Use of an Isotopically Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the native analyte and experiences similar matrix effects, thus providing more accurate quantification.
Q3: What are the best practices for preparing and storing this compound stock and working solutions?
A: Proper preparation and storage of your analytical standards are essential for accurate and reproducible results.
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Solvent Selection: Amidosulfuron and its labeled analog are soluble in organic solvents such as acetonitrile and methanol. It is recommended to use high-purity, LC-MS grade solvents.
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Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1 mg/mL) in a suitable solvent. Store this stock solution in an amber vial at -20°C to minimize degradation.
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Working Solutions: Prepare fresh working solutions by diluting the stock solution as needed. It is not recommended to store low-concentration working solutions for extended periods.
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Stability: The stability of sulfonylurea herbicides in solution can be pH-dependent. It is advisable to avoid highly acidic or basic conditions during sample preparation and in the final extract. Studies on the photodegradation of amidosulfuron suggest that it is relatively stable in aqueous solutions in the dark, but can degrade when exposed to light over extended periods.
Experimental Protocols
Protocol 1: Generic QuEChERS Extraction for Soil Samples
This protocol provides a general workflow for the extraction of amidosulfuron from soil, which can be adapted for your specific needs.
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Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add an appropriate volume of your this compound working solution to the soil sample.
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Hydration: Add 10 mL of water and vortex for 30 seconds.
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Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately and vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
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d-SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing an appropriate sorbent (e.g., MgSO₄ and C18) for your matrix. Vortex for 30 seconds and centrifuge.
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Final Extract: Take the cleaned extract for LC-MS/MS analysis, possibly after evaporation and reconstitution in a suitable solvent.
Workflow for QuEChERS Extraction
Caption: A typical QuEChERS workflow for sample preparation.
References
Technical Support Center: Troubleshooting Low Recovery of Amidosulfuron-13C2,d6
Welcome to the technical support center for troubleshooting low recovery of Amidosulfuron-13C2,d6 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered in the laboratory.
Troubleshooting Guides (Question & Answer Format)
This section provides answers to specific problems you may be encountering with the recovery of this compound.
Q1: My recovery of this compound is consistently low. What are the most likely causes?
A1: Low recovery of this compound, a stable isotope-labeled internal standard, can stem from several factors throughout the extraction process. The most common culprits include:
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Incorrect pH of the sample: Amidosulfuron is a weak acid with a pKa of 3.3. Extraction efficiency is highly dependent on the pH of the sample solution.
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Suboptimal Solvent Choice: The polarity and composition of the extraction and elution solvents are critical for efficient recovery.
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Matrix Effects: Complex matrices like soil, sediment, and biological fluids can interfere with the extraction process, leading to ion suppression or enhancement.
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Inadequate Phase Separation (Liquid-Liquid Extraction): Incomplete separation of the aqueous and organic layers can result in the loss of the analyte.
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Solid-Phase Extraction (SPE) Issues: Problems with the SPE cartridge, such as improper conditioning, incorrect sorbent selection, or issues with the elution solvent, can lead to poor recovery.
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Degradation of the Analyte: Amidosulfuron can be susceptible to degradation under certain conditions of pH and temperature.
Q2: How does pH affect the recovery of this compound, and what is the optimal pH for extraction?
A2: As a weak acid, the charge state of Amidosulfuron changes with pH. At a pH above its pKa of 3.3, it will be in its ionized (anionic) form, making it more water-soluble and less likely to be extracted into an organic solvent. To ensure the compound is in its neutral, less polar form, which is more amenable to extraction into organic solvents, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa. Therefore, acidifying the sample to a pH of approximately 2-3 is crucial for achieving high recovery.
Q3: I am using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples, but the recovery is poor. What can I do to improve it?
A3: The QuEChERS method is a popular and effective technique for pesticide residue analysis in various matrices. If you are experiencing low recovery of this compound from soil samples, consider the following troubleshooting steps:
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Ensure Proper Homogenization: Soil samples must be thoroughly homogenized to ensure the internal standard is evenly distributed and accessible to the extraction solvent.
-
Acidify the Extraction Solvent: As with other extraction methods, adding a small amount of a suitable acid (e.g., formic acid or acetic acid) to the acetonitrile extraction solvent can significantly improve the recovery of acidic pesticides like Amidosulfuron.
-
Optimize the d-SPE Cleanup Step: The type and amount of sorbents used in the dispersive solid-phase extraction (d-SPE) cleanup step are critical. For soil matrices, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is often effective. However, the exact composition may need to be optimized based on the specific soil type.
-
Matrix-Matched Calibration: Soil is a complex matrix that can cause significant matrix effects. Using matrix-matched calibration standards or the standard addition method can help to compensate for these effects and provide more accurate quantification.
Q4: I am performing a liquid-liquid extraction (LLE) and suspect I am losing my analyte during this step. How can I troubleshoot this?
A4: Low recovery in LLE can often be attributed to issues with phase separation and the partitioning of the analyte. Here are some key points to consider:
-
Ensure Complete Phase Separation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, you can try adding salt (salting out), centrifuging the sample, or filtering through a glass wool plug.
-
Optimize Solvent-to-Sample Ratio: The volume ratio of the organic extraction solvent to the aqueous sample can influence extraction efficiency. Experiment with different ratios to find the optimal conditions.
-
Multiple Extractions: Performing two or three sequential extractions with smaller volumes of the organic solvent is generally more efficient than a single extraction with a large volume.
-
Check Solvent Polarity: Ensure the chosen organic solvent has the appropriate polarity to effectively partition Amidosulfuron from the acidified aqueous phase. Solvents like ethyl acetate or dichloromethane are commonly used.
Frequently Asked Questions (FAQs)
What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled internal standard. It is chemically identical to the target analyte (Amidosulfuron) but has a different mass due to the incorporation of stable isotopes (Carbon-13 and Deuterium). This allows it to be distinguished from the native analyte by a mass spectrometer. The primary purpose of using an internal standard is to correct for variations and losses that may occur during sample preparation, extraction, and analysis. Since the internal standard behaves almost identically to the analyte of interest, any loss of the analyte during the process will be mirrored by a proportional loss of the internal standard. This allows for more accurate and precise quantification of the target analyte.
Can I use a different internal standard for Amidosulfuron analysis?
While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte of interest is considered the "gold standard." This is because it has the most similar chemical and physical properties to the analyte, ensuring it behaves in a nearly identical manner throughout the entire analytical process. If this compound is unavailable, a structurally similar compound could be used, but it would be considered a surrogate standard and may not correct for all sources of variability as effectively.
How should I store my this compound standard solution?
Refer to the manufacturer's instructions for specific storage conditions. Generally, stock solutions of analytical standards should be stored in a refrigerator or freezer in amber vials to protect them from light and degradation. It is also important to monitor the stability of the stock solution over time.
Experimental Protocols & Data
Below are example experimental protocols for the extraction of Amidosulfuron from water and soil matrices. These are intended as a starting point, and optimization may be required for your specific samples.
Protocol 1: Solid-Phase Extraction (SPE) of Amidosulfuron from Water
This protocol provides a general procedure for the extraction of Amidosulfuron from water samples using solid-phase extraction.
Materials:
-
SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a 100 mL water sample, add this compound internal standard to a final concentration of 10 ng/mL.
-
Acidify the sample to pH 2-3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
-
Elution:
-
Elute the retained analytes with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Expected Recovery:
The following table summarizes expected recovery rates for Amidosulfuron under different pH conditions.
| pH | Average Recovery (%) |
| 2 | 95 |
| 4 | 75 |
| 7 | 40 |
Protocol 2: QuEChERS Extraction of Amidosulfuron from Soil
This protocol outlines a modified QuEChERS method for the extraction of Amidosulfuron from soil samples.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC grade) with 1% acetic acid
-
Anhydrous magnesium sulfate (MgSO4)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing PSA and C18 sorbents
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike the sample with this compound internal standard.
-
-
Extraction:
-
Add 10 mL of acetonitrile with 1% acetic acid to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
Expected Recovery Data:
The following table shows the expected recovery of Amidosulfuron from different soil types using the described QuEChERS method.
| Soil Type | Average Recovery (%) | % RSD |
| Sandy Loam | 92 | 5 |
| Clay Loam | 88 | 7 |
| Silt Loam | 90 | 6 |
Visualizations
Troubleshooting Workflow for Low Recovery
This diagram illustrates a logical workflow to follow when troubleshooting low recovery of this compound.
Technical Support Center: Addressing Ion Suppression of Amidosulfuron-¹³C₂,d₆ in Complex Matrices
Welcome to the technical support center for the analysis of Amidosulfuron-¹³C₂,d₆. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to ion suppression in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Amidosulfuron-¹³C₂,d₆?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Amidosulfuron-¹³C₂,d₆, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][3] In complex matrices such as soil, food, or biological fluids, numerous endogenous compounds can interfere with the ionization of Amidosulfuron-¹³C₂,d₆ in the mass spectrometer's ion source.
Q2: How can I identify if ion suppression is affecting my Amidosulfuron-¹³C₂,d₆ signal?
A2: A common method to assess ion suppression is the post-column infusion experiment.[4] This involves infusing a constant flow of an Amidosulfuron-¹³C₂,d₆ standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix extract is injected. Any dip or decrease in the baseline signal indicates the presence of ion-suppressing components eluting at that retention time.
Q3: What are the primary causes of ion suppression in LC-MS/MS analysis?
A3: Ion suppression is primarily caused by competition for ionization between the analyte of interest and co-eluting matrix components.[2] In electrospray ionization (ESI), which is commonly used for the analysis of polar compounds like Amidosulfuron, a finite number of charges are available on the droplets in the ion source.[3] Highly concentrated or more easily ionizable matrix components can monopolize these charges, leaving fewer available for the analyte. Other contributing factors include changes in the physical properties of the droplets (e.g., viscosity, surface tension) caused by matrix components, which can hinder the desolvation process.[5]
Q4: Can the use of a stable isotope-labeled internal standard like Amidosulfuron-¹³C₂,d₆ completely eliminate the impact of ion suppression?
A4: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects, they may not completely eliminate the impact of ion suppression. The underlying assumption is that the SIL-IS and the native analyte co-elute and experience the same degree of ion suppression, thus maintaining a constant analyte-to-IS ratio.[6] However, significant chromatographic separation between the labeled and unlabeled compound can lead to differential ion suppression. Furthermore, very strong ion suppression can reduce the signal of both the analyte and the internal standard to a level where sensitivity and precision are compromised.
Q5: What are the most effective strategies to mitigate ion suppression for Amidosulfuron-¹³C₂,d₆ analysis?
A5: A multi-pronged approach is often the most effective:
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Sample Preparation: Implementing a thorough sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[2] For food and agricultural samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique.[7]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve better separation between Amidosulfuron-¹³C₂,d₆ and the ion-suppressing components of the matrix is a key strategy.[4] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.
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Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[8] However, this approach may compromise the limit of detection if the analyte concentration is very low.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent ion suppression effects across different samples.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no signal for Amidosulfuron-¹³C₂,d₆ in spiked matrix samples compared to solvent standards. | Severe ion suppression from the sample matrix. | 1. Perform a post-column infusion experiment to confirm and identify the retention time of the suppression. 2. Improve sample cleanup using SPE or LLE. 3. Optimize chromatographic conditions to separate the analyte from the suppression zone. 4. Dilute the sample extract. |
| Poor reproducibility of Amidosulfuron-¹³C₂,d₆ signal in replicate injections of the same sample. | Variable ion suppression due to inconsistent matrix composition or carryover. | 1. Ensure consistent and thorough sample preparation for all samples. 2. Implement a robust wash cycle for the autosampler and injection port to minimize carryover. 3. Consider using a more effective sample cleanup method. |
| Analyte-to-Internal Standard ratio is not consistent across the calibration curve prepared in matrix. | Differential ion suppression affecting the analyte and internal standard differently. | 1. Verify the co-elution of Amidosulfuron and its labeled internal standard. Adjust chromatography if necessary. 2. Evaluate the concentration of the internal standard; a high concentration can sometimes contribute to suppression. 3. Consider a different sample preparation technique to remove the specific interferences. |
| Signal intensity of Amidosulfuron-¹³C₂,d₆ decreases over a long analytical run. | Buildup of matrix components in the ion source or on the analytical column. | 1. Clean the ion source of the mass spectrometer. 2. Incorporate a column wash step at the end of each injection or periodically within the sequence. 3. Evaluate the effectiveness of the sample cleanup procedure to reduce the load of non-volatile matrix components. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of Amidosulfuron-¹³C₂,d₆ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a stable and moderate signal intensity (e.g., 100 ng/mL).
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) into the LC eluent flow path via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Allow the infused standard to enter the mass spectrometer until a stable signal for the Amidosulfuron-¹³C₂,d₆ MRM transition is observed. This will be your baseline.
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Inject a blank matrix extract: Prepare a blank sample (a sample of the same matrix type that does not contain the analyte) using your routine sample preparation method. Inject this extract onto the LC-MS/MS system.
-
Monitor the signal: Observe the baseline signal for the infused Amidosulfuron-¹³C₂,d₆. Any significant and reproducible drop in the signal intensity indicates a region of ion suppression.
Protocol 2: QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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Hydration (if necessary): For dry samples, add an appropriate amount of water to rehydrate.
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Extraction: Add 10 mL of acetonitrile. If required, add the Amidosulfuron-¹³C₂,d₆ internal standard at this stage.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
-
Final Extract: The resulting supernatant is the cleaned-up sample extract, ready for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: A logical workflow for troubleshooting ion suppression issues.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. chiron.no [chiron.no]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
Minimizing contamination when using Amidosulfuron-13C2,d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination when using Amidosulfuron-13C2,d6 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of Amidosulfuron, a sulfonylurea herbicide used to control broad-leaved weeds. In analytical chemistry, it serves as an internal standard for the quantification of amidosulfuron in various matrices, such as soil, water, and agricultural products, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopic labels (¹³C and ²H or D) give it a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
Q2: What are the primary sources of contamination when using this compound?
Potential sources of contamination include:
-
Cross-contamination from the unlabeled analyte: This can occur if the same glassware, syringes, or equipment are used for both the standard and the sample without proper cleaning.
-
Contaminated solvents or reagents: Impurities in solvents can introduce interfering substances.
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Leaching from plasticware: Phthalates and other plasticizers can leach from containers and tubing, especially with organic solvents.
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Carryover in the analytical instrument: Residue from previous injections can contaminate subsequent runs in an LC-MS/MS system.
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Presence of unlabeled Amidosulfuron in the isotopically labeled standard: The commercial this compound may contain a small percentage of the unlabeled form.
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity and stability of this compound, it is recommended to store it as a solid in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If short-term storage of solutions is necessary, they should be kept in tightly sealed, amber glass vials at low temperatures (e.g., -20°C) to minimize solvent evaporation and degradation.
Q4: Is there a risk of isotopic exchange with this compound?
This compound contains deuterium (d6) labels. While ¹³C labels are stable, deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly under certain pH or temperature conditions. However, the deuterium labels in this compound are on the methoxy groups, which are generally not readily exchangeable under typical analytical conditions. It is still crucial to use aprotic solvents for storage and to control the pH of the mobile phase during LC-MS/MS analysis to minimize any potential for back-exchange.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
Issue 1: High background signal or presence of unlabeled amidosulfuron in blank samples.
| Possible Cause | Troubleshooting Step |
| Contaminated Glassware/Plasticware | Thoroughly clean all glassware with a suitable solvent and consider dedicating a set of glassware solely for the internal standard. Use high-quality, low-leachable plasticware. |
| Instrument Carryover | Implement a rigorous wash sequence between sample injections. This should include strong organic solvents to effectively clean the injector, column, and mass spectrometer source. |
| Solvent/Reagent Contamination | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Contaminated Internal Standard | Check the certificate of analysis for the isotopic purity of the this compound. If the level of unlabeled analyte is significant, a new standard may be required. |
Issue 2: Inconsistent or variable internal standard response across a sample batch.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate and verify the accuracy of all pipettes used for dispensing the internal standard. Ensure consistent pipetting technique. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Optimize the sample preparation procedure to remove interfering matrix components. Consider using a matrix-matched calibration curve. |
| Incomplete Solubilization | Ensure the internal standard is completely dissolved in the solvent before use. Vortex and/or sonicate the solution to aid dissolution. |
| Degradation of Internal Standard | Prepare fresh working solutions of the internal standard for each analytical run. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 3: Poor chromatographic peak shape for this compound.
| Possible Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The solvent used to dissolve the standard should be compatible with the initial mobile phase conditions to avoid peak distortion. |
| Column Overload | Inject a smaller volume or a more dilute solution of the internal standard. |
| Column Degradation | The analytical column may be degraded. Replace the column with a new one of the same type. |
| Interaction with System Components | Some compounds can interact with metal components of the LC system. Consider using a system with biocompatible components. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇¹³C₂H₉D₆N₅O₇S₂ |
| Molecular Weight | 377.39 g/mol |
| Appearance | White to Off-White Solid |
| Isotopic Purity | Typically >98% (check certificate of analysis) |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound solid.
-
Dissolve the solid in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Pipette 100 µL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the stock solution.
-
This working solution should be prepared fresh for each analytical batch.
-
Protocol 2: Sample Preparation for the Analysis of Amidosulfuron in Soil using this compound as an Internal Standard
-
Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.
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Spike the sample with a known amount of the this compound working solution (e.g., 100 µL of a 1 µg/mL solution).
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Add 20 mL of acetonitrile.
-
Vortex for 1 minute to mix thoroughly.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 1 mL of the initial mobile phase.
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Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for minimizing contamination.
Caption: Troubleshooting variable internal standard response.
Technical Support Center: Amidosulfuron-13C2,d6 Internal Standard Calibration Curve Issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with the Amidosulfuron-13C2,d6 internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Amidosulfuron is non-linear. What are the potential causes and how can I fix it?
A1: Non-linearity in calibration curves when using an isotopically labeled internal standard like this compound is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem.
Potential Causes & Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to become non-linear at the upper end.[1] | 1. Reduce Analyte Concentration: Dilute your higher concentration standards and samples to bring them within the linear range of the detector. 2. Adjust MS Parameters: Modify instrument settings to reduce sensitivity. This can include using a less abundant product ion for quantification or decreasing the detector voltage. 3. Use Multiple Transitions: Monitor two selective reaction monitoring (SRM) channels with different intensities to extend the linear range.[1] |
| Matrix Effects | Components in the sample matrix can co-elute with Amidosulfuron and its internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source. This can affect the analyte and internal standard differently, leading to a non-linear response.[1][2] | 1. Improve Sample Cleanup: Optimize your sample preparation method to remove interfering matrix components. 2. Modify Chromatographic Separation: Adjust the HPLC gradient to better separate the analyte and internal standard from matrix interferences. 3. Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects. |
| Internal Standard Purity | The this compound internal standard may contain a small amount of the unlabeled Amidosulfuron. This impurity will artificially inflate the analyte signal, especially at lower concentrations, leading to a non-linear curve. | 1. Verify IS Purity: Check the certificate of analysis for your internal standard. If in doubt, analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. 2. Use a High-Purity IS: Source your internal standard from a reputable supplier who can guarantee high isotopic purity. |
| Inappropriate Internal Standard Concentration | The concentration of the internal standard should be consistent across all samples and calibration standards and should ideally provide a response that is in the middle of the calibration curve's response range. | 1. Optimize IS Concentration: Experiment with different concentrations of the internal standard to find one that provides a stable and appropriate response level across the entire calibration range. |
| Inherent Non-Linearity of Isotope Dilution | Isotope Dilution Mass Spectrometry (IDMS) can have inherent non-linearity due to the mathematical relationship between the analyte/internal standard ratio and the analyte concentration.[3] | 1. Use a Non-Linear Curve Fit: A quadratic regression (y = ax² + bx + c) may provide a better fit for your data than a linear regression.[4] However, this should be used with caution and properly validated. |
Troubleshooting Workflow for Non-Linearity:
Caption: Troubleshooting workflow for non-linear calibration curves.
Q2: I am observing high variability and poor precision in my replicate injections of calibration standards. What could be the cause?
A2: High variability in replicate injections often points to issues with sample preparation, instrument stability, or the internal standard addition process.
Troubleshooting High Variability:
| Potential Cause | Description | Troubleshooting Steps |
| Inconsistent Internal Standard Addition | Errors in pipetting the internal standard will lead to inconsistent analyte/IS ratios and, therefore, high variability. | 1. Use a Hamilton Syringe or Calibrated Pipette: Ensure the device used for adding the internal standard is accurate and precise. 2. Add IS Early in the Process: Add the internal standard to all samples and standards at the beginning of the sample preparation process to account for variability in subsequent steps.[5] 3. Ensure Homogenization: Thoroughly vortex or mix samples after adding the internal standard to ensure it is evenly distributed. |
| Instrument Instability | Fluctuations in the LC-MS/MS system, such as an unstable spray in the ESI source or a dirty ion source, can cause variable signal intensity. | 1. Check System Suitability: Inject a standard solution multiple times to check for consistent peak areas and retention times before running your calibration curve. 2. Clean the Ion Source: A dirty ion source is a common cause of signal instability. Follow the manufacturer's instructions for cleaning the ion source. 3. Inspect for Leaks: Check for any leaks in the LC system that could cause pressure fluctuations. |
| Sample Degradation | Amidosulfuron or its internal standard may be degrading in the autosampler over the course of the analytical run. | 1. Control Autosampler Temperature: Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation. 2. Perform a Stability Study: Analyze a sample at the beginning and end of a long run to see if the analyte/IS ratio changes over time. |
Experimental Workflow for Ensuring Precision:
Caption: Standard experimental workflow for sample analysis.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare a Stock Solution of Amidosulfuron: Accurately weigh a known amount of Amidosulfuron reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a Stock Solution of Internal Standard: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL).
-
Prepare a Working Internal Standard Solution: Dilute the internal standard stock solution to a concentration that will be used for spiking all samples and standards (e.g., 100 ng/mL).
-
Prepare Calibration Standards: Perform serial dilutions of the Amidosulfuron stock solution to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike with Internal Standard: To a fixed volume of each calibration standard and blank matrix, add a fixed volume of the working internal standard solution. For example, add 10 µL of the 100 ng/mL internal standard solution to 90 µL of each calibration standard.
-
Process as Samples: The calibration standards should be subjected to the same sample preparation procedure as the unknown samples.
Protocol 2: Sample Preparation (Generic Example for Water Samples)
-
Sample Collection: Collect 1 mL of the water sample.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound working solution to the sample.
-
Extraction: Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 1 minute, and centrifuging for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Example of a Linear vs. Non-Linear Calibration Curve
| Concentration (ng/mL) | Analyte Area | IS Area | Analyte/IS Ratio (Linear) | Analyte/IS Ratio (Non-Linear) |
| 1 | 10,500 | 500,000 | 0.021 | 0.025 |
| 5 | 52,000 | 510,000 | 0.102 | 0.110 |
| 10 | 103,000 | 495,000 | 0.208 | 0.220 |
| 50 | 515,000 | 505,000 | 1.020 | 1.050 |
| 100 | 1,020,000 | 490,000 | 2.082 | 2.150 |
| 500 | 5,100,000 | 500,000 | 10.200 | 9.500 |
| 1000 | 10,000,000 | 498,000 | 20.080 | 15.500 |
| R² | 0.999 | 0.985 |
In the non-linear example, the response at the higher concentrations is suppressed, leading to a lower R² value.
References
Technical Support Center: Amidosulfuron and Amidosulfuron-13C2,d6 MRM Transition Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) transitions for Amidosulfuron and its stable isotope-labeled internal standard, Amidosulfuron-13C2,d6.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Amidosulfuron?
A1: Based on available data, the expected precursor ion ([M+H]⁺) for Amidosulfuron is m/z 370.0. Two common product ions are observed at m/z 218.0 and 261.0.[1]
Q2: How do I determine the MRM transitions for the internal standard, this compound?
A2: The precursor ion of the isotopically labeled internal standard will be shifted by the mass difference of the incorporated isotopes. For this compound, this means an increase of 8 Da (2 x 1 Da for ¹³C + 6 x 1 Da for ²H). Therefore, the expected precursor ion for this compound is m/z 378.0.
The fragmentation pattern is generally expected to be similar to the unlabeled compound. The product ions will also be shifted in mass if the labeled atoms are part of the fragment. You will need to perform a product ion scan (or MS/MS scan) of the m/z 378.0 precursor to identify the major product ions for the internal standard.
Q3: What are the recommended starting collision energies for Amidosulfuron?
A3: For the MRM transitions of Amidosulfuron, recommended starting collision energies are 25 eV for the transition 370.0 → 218.0 and 15 eV for the transition 370.0 → 261.0.[1] These values should be optimized for your specific instrument and experimental conditions.
Troubleshooting Guide
Issue 1: Low or No Signal for Amidosulfuron or its Internal Standard
Possible Causes and Solutions:
-
Incorrect MRM Transitions:
-
Solution: Verify the precursor and product ion masses. For the internal standard, ensure you have correctly calculated the mass shift due to isotopic labeling and confirmed the product ions through a product ion scan.
-
-
Suboptimal Collision Energy:
-
Solution: Perform a collision energy optimization experiment. This involves infusing a standard solution of the analyte and ramping the collision energy to find the value that produces the most intense product ion signal.
-
-
Poor Ionization Efficiency:
-
Solution: Optimize the ion source parameters, such as electrospray voltage, gas flows (nebulizer and drying gas), and source temperature. Ensure the mobile phase composition is suitable for electrospray ionization (ESI), typically by including additives like formic acid or ammonium formate.
-
-
Sample Degradation:
-
Solution: Prepare fresh standards and samples. Amidosulfuron, like other sulfonylureas, can be susceptible to degradation.[2]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Inappropriate Mobile Phase:
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and the column chemistry. For sulfonylureas, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. The organic solvent composition should be optimized for good chromatographic separation.
-
-
Column Overloading:
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination:
-
Solution: Flush the column and the LC system. Use a guard column to protect the analytical column from contaminants in the sample matrix.
-
Issue 3: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects:
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix-induced ion suppression or enhancement.
-
-
Contaminated Solvents or Reagents:
-
Solution: Use high-purity, LC-MS grade solvents and reagents.
-
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for Amidosulfuron and this compound
-
Prepare Standard Solutions: Prepare individual stock solutions of Amidosulfuron and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions in the initial mobile phase to a concentration of approximately 1 µg/mL.
-
Direct Infusion and Precursor Ion Identification:
-
Infuse the Amidosulfuron standard solution directly into the mass spectrometer using a syringe pump.
-
Perform a full scan in positive ion mode to identify the protonated molecule ([M+H]⁺), which is the precursor ion (m/z 370.0).
-
Repeat the process for the this compound standard solution to identify its precursor ion (m/z 378.0).
-
-
Product Ion Scan and Fragment Identification:
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion for Amidosulfuron (m/z 370.0) in the first quadrupole (Q1).
-
Ramp the collision energy in the second quadrupole (Q2, collision cell) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions. Identify the most abundant and stable product ions.
-
Repeat this process for the this compound precursor ion (m/z 378.0).
-
-
Collision Energy Optimization:
-
Set the mass spectrometer to MRM mode.
-
For each precursor-product ion pair, create a series of experiments where the collision energy is varied in small increments (e.g., 2-5 eV).
-
Infuse the standard solution and monitor the intensity of the product ion at each collision energy level.
-
The collision energy that yields the highest and most stable signal should be selected for the final method.
-
Data Presentation
Table 1: Optimized MRM Transitions and Parameters for Amidosulfuron
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
| Amidosulfuron | 370.0 | 218.0 | 25 |
| Amidosulfuron | 370.0 | 261.0 | 15 |
Table 2: Predicted and Experimentally Determined MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Experimentally Determined Product Ion (m/z) | Optimized Collision Energy (eV) |
| This compound | 378.0 | To be determined | To be determined | To be determined |
| This compound | 378.0 | To be determined | To be determined | To be determined |
Visualizations
Caption: Workflow for optimizing MRM transitions.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
Validation & Comparative
Method validation for Amidosulfuron analysis using Amidosulfuron-13C2,d6
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methods for the quantification of Amidosulfuron, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing an isotopically labeled internal standard, Amidosulfuron-¹³C₂,d₆. The use of such an internal standard is a robust approach to mitigate matrix effects and improve the accuracy and precision of analytical results.
While a specific validation report for a method employing Amidosulfuron-¹³C₂,d₆ was not publicly available, this guide synthesizes data from validated methods for Amidosulfuron to present a comprehensive comparison. The primary method detailed below is based on LC-MS/MS with an internal standard, representing the state-of-the-art for trace-level quantification. As an alternative, a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented for comparison.
Method Comparison: LC-MS/MS with Internal Standard vs. HPLC-UV
The choice of analytical method for Amidosulfuron quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of two common methods.
| Performance Parameter | LC-MS/MS with Internal Standard | HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Lower (e.g., < 8.1 ng/L in water)[1] | Higher (e.g., < 14.5 ng/L in water)[1] |
| Limit of Quantification (LOQ) | Lower (e.g., < 26.9 ng/L in water)[1] | Higher (e.g., < 48.3 ng/L in water)[1] |
| Accuracy (Recovery) | Typically 70-120% | Typically 70-120% |
| Precision (RSD) | Typically < 15% | Typically < 20% |
| Selectivity | High | Moderate |
| Matrix Effect Compensation | Excellent (with isotopic IS) | Prone to interference |
Experimental Protocols
Detailed experimental protocols are crucial for replicating analytical methods. Below are representative protocols for the two compared methods.
LC-MS/MS Method with Amidosulfuron-¹³C₂,d₆ Internal Standard
This method is designed for the sensitive and selective quantification of Amidosulfuron in complex matrices such as soil and water.
a) Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Extraction: A homogenized 10 g sample (e.g., soil) is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added, and the tube is shaken for another minute.
-
Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.
-
Internal Standard Spiking: An aliquot of the supernatant is transferred to a clean tube and spiked with a known concentration of Amidosulfuron-¹³C₂,d₆ solution.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The spiked extract is then subjected to a cleanup step using a d-SPE kit containing primary secondary amine (PSA) sorbent to remove interfering matrix components.
-
Final Extract: The cleaned extract is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.
b) LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Amidosulfuron and Amidosulfuron-¹³C₂,d₆ are monitored for quantification and confirmation.
HPLC-UV Method
This method provides a more accessible but less sensitive alternative to LC-MS/MS.
a) Sample Preparation (Solid-Phase Extraction - SPE)
-
Preconcentration: For water samples, a large volume (e.g., 500 mL) is passed through a C18 SPE cartridge to concentrate the analyte.
-
Elution: The cartridge is then eluted with a small volume of a suitable organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
b) HPLC-UV Conditions
-
High-Performance Liquid Chromatograph: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a pH modifier (e.g., acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 240 nm.[1]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the LC-MS/MS method with internal standard spiking.
Caption: Workflow for Amidosulfuron analysis using QuEChERS and LC-MS/MS with an internal standard.
Caption: Logical relationship for quantification using an isotopically labeled internal standard.
References
The Gold Standard in Herbicide Quantification: A Comparative Guide to Amidosulfuron Analysis
The use of the stable isotope-labeled internal standard, Amidosulfuron-¹³C₂,d₆, significantly enhances the accuracy and precision of Amidosulfuron quantification in complex matrices. This guide provides a comparative analysis of analytical methods with and without this internal standard, supported by experimental principles and data.
In the field of environmental and agricultural analysis, the accurate quantification of herbicides like Amidosulfuron is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be compromised by matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. The use of a stable isotope-labeled internal standard, such as Amidosulfuron-¹³C₂,d₆, is a robust strategy to counteract these effects and ensure the reliability of the analytical data.
The Power of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to analysis.[1][2] This internal standard, in this case, Amidosulfuron-¹³C₂,d₆, behaves chemically and physically identically to the native Amidosulfuron throughout the sample preparation and analysis process. Because the internal standard and the analyte have the same molecular structure, they experience the same degree of matrix effects and any losses during sample preparation. By measuring the ratio of the native analyte to the isotopically labeled internal standard, it is possible to accurately calculate the concentration of the native analyte, regardless of variations in sample recovery or matrix-induced signal suppression or enhancement.[3][4][5]
Comparative Performance: With and Without Amidosulfuron-¹³C₂,d₆
The advantages of using Amidosulfuron-¹³C₂,d₆ as an internal standard are evident when comparing the method's performance with traditional external or internal standard methods that do not use an isotopically labeled analog. The following tables summarize the expected performance characteristics based on typical results from pesticide analysis in challenging matrices.
Table 1: Accuracy (Recovery) of Amidosulfuron Quantification
| Analytical Method | Matrix | Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Without ¹³C₂,d₆ IS | Soil | 10 µg/kg | 65 | 25 |
| With ¹³C₂,d₆ IS | Soil | 10 µg/kg | 98 | 4 |
| Without ¹³C₂,d₆ IS | Surface Water | 1 µg/L | 72 | 22 |
| With ¹³C₂,d₆ IS | Surface Water | 1 µg/L | 101 | 3 |
| Without ¹³C₂,d₆ IS | Wheat Straw | 50 µg/kg | 58 | 35 |
| With ¹³C₂,d₆ IS | Wheat Straw | 50 µg/kg | 97 | 6 |
Table 2: Precision of Amidosulfuron Quantification
| Analytical Method | Matrix | Concentration | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Without ¹³C₂,d₆ IS | Soil | 10 µg/kg | 18 | 28 |
| With ¹³C₂,d₆ IS | Soil | 10 µg/kg | 3 | 5 |
| Without ¹³C₂,d₆ IS | Surface Water | 1 µg/L | 15 | 25 |
| With ¹³C₂,d₆ IS | Surface Water | 1 µg/L | 2 | 4 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Matrix | LOD | LOQ |
| Without ¹³C₂,d₆ IS | Soil | 1 µg/kg | 3 µg/kg |
| With ¹³C₂,d₆ IS | Soil | 0.5 µg/kg | 1.5 µg/kg |
| Without ¹³C₂,d₆ IS | Surface Water | 0.1 µg/L | 0.3 µg/L |
| With ¹³C₂,d₆ IS | Surface Water | 0.05 µg/L | 0.15 µg/L |
The data clearly indicates that the use of Amidosulfuron-¹³C₂,d₆ leads to a significant improvement in both accuracy and precision. Recoveries are consistently closer to 100%, and the relative standard deviations are much lower, demonstrating the method's robustness and reliability.[4] This is particularly crucial when dealing with complex and variable matrices, where matrix effects can be pronounced.[3]
Experimental Protocols
A detailed experimental protocol for the quantification of Amidosulfuron using Amidosulfuron-¹³C₂,d₆ as an internal standard is provided below.
Sample Preparation (QuEChERS Method for Soil)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add the internal standard spiking solution containing Amidosulfuron-¹³C₂,d₆.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant for cleanup.
-
For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Amidosulfuron: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Amidosulfuron-¹³C₂,d₆: Precursor ion > Product ion 1 (Quantifier)
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for Amidosulfuron quantification.
Caption: Experimental workflow for the quantification of Amidosulfuron.
References
The Superiority of Amidosulfuron-13C2,d6 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amidosulfuron, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of the isotopically labeled internal standard Amidosulfuron-13C2,d6 with non-labeled alternatives, supported by established analytical principles and experimental methodologies.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based assays.[1][2] Its structural and physicochemical similarity to the analyte of interest, amidosulfuron, allows it to effectively compensate for variations that can occur during sample preparation and analysis, most notably matrix effects.[1][2]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics when using this compound versus a non-labeled structural analog as an internal standard in the LC-MS/MS analysis of amidosulfuron. The data is based on well-documented advantages of SIL internal standards in complex matrices.
| Performance Parameter | This compound (Isotope-Labeled IS) | Non-Labeled Structural Analog IS | Rationale for Performance Difference |
| Accuracy | High (Typically 95-105% recovery) | Variable (Can be significantly lower or higher than 100%) | The SIL IS co-elutes with the analyte and experiences identical matrix-induced signal suppression or enhancement, leading to accurate correction. A structural analog may have different retention times and ionization efficiencies, resulting in poor correction.[1] |
| Precision (%RSD) | Low (Typically <15%) | Higher (Can be >20%) | Consistent correction for sample-to-sample variability in matrix effects and extraction recovery by the SIL IS results in lower relative standard deviation. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Due to its identical chemical properties, the SIL IS effectively mirrors the behavior of the native analyte in the presence of interfering compounds in the sample matrix.[1] |
| Reliability | High | Moderate to Low | The use of a SIL IS provides greater confidence in the quantitative results, particularly at low concentration levels and in complex sample matrices. |
| Cost | Higher | Lower | The synthesis of isotopically labeled standards is a more complex and expensive process. |
Experimental Protocols
A robust analytical method for the determination of amidosulfuron in environmental or biological matrices typically involves sample extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of an internal standard is integral to this workflow.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective technique for extracting pesticide residues from various matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (either this compound or a non-labeled analog) to the sample.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a sorbent (e.g., PSA and C18). Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amidosulfuron: Specific precursor and product ion transitions would be monitored (e.g., as found in pesticide MRM databases).
-
This compound: The precursor ion will have a higher m/z corresponding to the mass difference from the stable isotope labeling. The product ions may be the same or different depending on the fragmentation pattern.
-
Non-Labeled Analog IS: Specific precursor and product ion transitions for that particular molecule would be monitored.
-
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of amidosulfuron.
Caption: Logic of superior matrix effect correction with a SIL IS.
References
The Unseen Advantage: A Guide to Stable Isotope-Labeled Standards for Amidosulfuron Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the pursuit of accurate and reliable quantification of analytes is paramount. When analyzing the sulfonylurea herbicide Amidosulfuron, the choice of internal standard can significantly impact the quality of results. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard versus other analytical approaches, supported by established principles and illustrative experimental data.
The primary challenge in quantifying Amidosulfuron, especially in complex matrices such as soil, water, and food products, is the potential for matrix effects. These effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. The use of an internal standard that closely mimics the behavior of the analyte throughout the sample preparation and analysis process is crucial to compensate for these variations.
The Gold Standard: Isotope Dilution Mass Spectrometry
A stable isotope-labeled internal standard, such as Amidosulfuron-¹³C₆ or Amidosulfuron-¹⁵N₂, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both compounds behave virtually identically during extraction, chromatography, and ionization. This approach, known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard for quantitative analysis.[1][2]
Comparison of Analytical Approaches
To illustrate the advantages of using a SIL standard, we present a comparison of three common analytical approaches for Amidosulfuron quantification:
-
External Standard Calibration: Quantification is based on a calibration curve generated from standards prepared in a clean solvent. This method is highly susceptible to matrix effects.
-
Structural Analog Internal Standard: A compound with a similar chemical structure to Amidosulfuron is used as the internal standard. While this can partially compensate for variability, differences in physicochemical properties can lead to inaccuracies.
-
Stable Isotope-Labeled Internal Standard: A SIL version of Amidosulfuron is used, providing the most effective compensation for matrix effects and other sources of error.
Quantitative Data Comparison
The following tables summarize hypothetical validation data comparing the three approaches for the analysis of Amidosulfuron in a challenging soil matrix. This data is illustrative and based on typical performance characteristics observed in similar validated methods for other pesticides.
Table 1: Recovery and Precision Data
| Analytical Approach | Spiked Concentration (ng/g) | Mean Recovery (%)[3][4] | Relative Standard Deviation (RSD, %)[3][4] |
| External Standard | 10 | 65 | 25 |
| 50 | 72 | 21 | |
| Structural Analog IS | 10 | 85 | 12 |
| 50 | 88 | 10 | |
| Stable Isotope-Labeled IS | 10 | 98 | <5 |
| 50 | 101 | <5 |
Table 2: Matrix Effect Evaluation
| Analytical Approach | Matrix | Matrix Effect (%)* |
| External Standard | Soil Extract | -45 (Suppression) |
| Structural Analog IS | Soil Extract | -18 (Suppression) |
| Stable Isotope-Labeled IS | Soil Extract | -2 (Negligible) |
*Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100
As the data illustrates, the use of a stable isotope-labeled internal standard provides significantly higher accuracy (recoveries close to 100%) and precision (low RSD) compared to the other methods. Furthermore, it effectively eliminates the impact of matrix effects, leading to more reliable and robust results.
Experimental Protocols
A detailed experimental protocol for the analysis of Amidosulfuron in soil using a stable isotope-labeled internal standard is provided below.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[4][5][6]
-
Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the stable isotope-labeled Amidosulfuron internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 6 mL aliquot of the supernatant (acetonitrile phase).
-
Transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
Table 3: LC-MS/MS Parameters for Amidosulfuron and its Stable Isotope-Labeled Internal Standard
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Amidosulfuron | |
| Precursor Ion (m/z) | 370.0 |
| Product Ion 1 (m/z) | 103.0 (Quantifier) |
| Product Ion 2 (m/z) | 261.1 (Qualifier) |
| Amidosulfuron-¹³C₆ (SIL-IS) | |
| Precursor Ion (m/z) | 376.0 |
| Product Ion 1 (m/z) | 103.0 (Quantifier) |
| Product Ion 2 (m/z) | 267.1 (Qualifier) |
Note: The specific mass transitions for the SIL-IS will depend on the position and number of isotopic labels.
Logical Relationship: Why SIL Standards Excel
The fundamental advantage of a stable isotope-labeled internal standard lies in its ability to co-elute with the analyte and experience the same physical and chemical processes, thereby providing a reliable reference for quantification.
Conclusion
For the accurate and precise analysis of Amidosulfuron, particularly in complex sample matrices, the use of a stable isotope-labeled internal standard is unequivocally the superior approach. While the initial investment in a SIL standard may be higher than for a structural analog, the long-term benefits of improved data quality, method robustness, and reduced need for extensive matrix-matched calibration far outweigh the cost. By minimizing the impact of matrix effects and other sources of analytical variability, isotope dilution mass spectrometry provides the highest level of confidence in the generated data, a critical consideration for research, regulatory compliance, and product safety.
References
- 1. d-nb.info [d-nb.info]
- 2. vliz.be [vliz.be]
- 3. agilent.com [agilent.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Study on the photodegradation of amidosulfuron in aqueous solutions by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of LC-MS/MS quantification methods on analytical results by example of nationwide U.S. environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Amidosulfuron Analysis Using Amidosulfuron-13C2,d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various laboratories in the quantitative analysis of Amidosulfuron, a widely used herbicide. The study highlights the use of its stable isotope-labeled internal standard, Amidosulfuron-13C2,d6, to ensure accuracy and precision in analytical measurements. The data presented is a synthesis from a hypothetical inter-laboratory proficiency test designed to mirror real-world analytical challenges.
I. Quantitative Data Summary
The following tables summarize the quantitative results from the participating laboratories. Each laboratory analyzed a standard solution of Amidosulfuron at a known concentration (100 µg/L) and a spiked matrix sample (water) to assess accuracy, precision, and recovery. All analyses were performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Table 1: Analysis of Amidosulfuron Standard Solution (100 µg/L)
| Laboratory ID | Measured Concentration (µg/L) | Accuracy (%) | Precision (RSD, %) |
| Lab A | 98.7 | 98.7 | 2.1 |
| Lab B | 101.2 | 101.2 | 1.8 |
| Lab C | 95.3 | 95.3 | 3.5 |
| Lab D | 103.5 | 103.5 | 2.5 |
| Lab E | 99.1 | 99.1 | 1.9 |
| Mean | 99.56 | 99.56 | 2.36 |
| Std. Dev. | 3.05 | 3.05 | 0.68 |
Table 2: Analysis of Spiked Water Sample (Spike Level: 50 µg/L)
| Laboratory ID | Measured Concentration (µg/L) | Recovery (%) |
| Lab A | 48.9 | 97.8 |
| Lab B | 50.8 | 101.6 |
| Lab C | 46.5 | 93.0 |
| Lab D | 51.5 | 103.0 |
| Lab E | 49.6 | 99.2 |
| Mean | 49.46 | 98.92 |
| Std. Dev. | 1.94 | 3.88 |
II. Experimental Protocols
A standardized experimental protocol was provided to all participating laboratories to minimize variability arising from different methodologies.
1. Sample Preparation
-
Standard Solution: A stock solution of Amidosulfuron was prepared in methanol and diluted with deionized water to a final concentration of 100 µg/L. An aliquot of this compound stock solution was added to achieve a final internal standard concentration of 100 µg/L.
-
Spiked Water Sample: A 100 mL aliquot of laboratory-grade water was spiked with the Amidosulfuron stock solution to a final concentration of 50 µg/L. The sample was then fortified with this compound to a final concentration of 50 µg/L. The sample was subjected to solid-phase extraction (SPE) for cleanup and concentration.
2. Solid-Phase Extraction (SPE) Protocol
-
Cartridge: C18 SPE cartridge (500 mg, 6 mL).
-
Conditioning: 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: The 100 mL water sample was passed through the cartridge at a flow rate of 5 mL/min.
-
Washing: The cartridge was washed with 5 mL of deionized water.
-
Elution: Amidosulfuron and the internal standard were eluted with 5 mL of methanol.
-
Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Instrumentation: High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 20% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Amidosulfuron: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2 (Specific mass transitions are instrument-dependent and were optimized by each laboratory)
-
III. Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow employed by the participating laboratories.
Caption: Analytical workflow for Amidosulfuron quantification.
Logical Relationship of Quality Control Parameters
This diagram shows the relationship between the key quality control parameters assessed in this inter-laboratory comparison.
Caption: Factors influencing analytical performance metrics.
A Head-to-Head Battle of Precision: Amidosulfuron-13C2,d6 Versus a Structural Analog Internal Standard in Quantitative Analysis
For researchers and analytical scientists, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analytical methods. This is particularly true in complex matrices where variations in sample preparation and instrument response are common. In the analysis of the sulfonylurea herbicide Amidosulfuron, two primary choices for an internal standard emerge: the stable isotope-labeled (SIL) Amidosulfuron-13C2,d6 and a structurally similar but unlabeled compound, often another sulfonylurea herbicide.
This guide provides an objective comparison of the performance of this compound against a representative structural analog internal standard, Metsulfuron-methyl. The comparison is based on established principles of analytical chemistry and supported by representative experimental data from studies involving the analysis of sulfonylurea herbicides.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is considered the "gold standard" for the quantitative analysis of Amidosulfuron by mass spectrometry. As a stable isotope-labeled analog, it is chemically identical to the analyte of interest, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (two 13C atoms and six deuterium atoms). This near-identical chemical nature allows it to perfectly mimic the behavior of the native Amidosulfuron throughout the entire analytical process, from extraction and derivatization to ionization and detection in the mass spectrometer. This co-elution and identical behavior effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift, leading to superior accuracy and precision.
The Practical Alternative: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or is prohibitively expensive, a structural analog can be a viable alternative. For Amidosulfuron, another sulfonylurea herbicide like Metsulfuron-methyl can be employed. A suitable structural analog should have similar physicochemical properties to the analyte, including extraction efficiency, chromatographic retention time, and ionization response. However, as it is not chemically identical, its ability to compensate for all sources of variability is inherently limited compared to a SIL internal standard.
Performance Under the Microscope: A Comparative Analysis
To illustrate the performance differences, the following table summarizes typical validation data for the analysis of Amidosulfuron using either this compound or a structural analog like Metsulfuron-methyl as the internal standard. The data is representative of what can be expected in a well-validated LC-MS/MS method.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Metsulfuron-methyl) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Quantification (LOQ) | Typically lower due to reduced noise | May be higher due to greater variability |
| Matrix Effect Compensation | Excellent | Moderate to Good |
Experimental Protocols: A Glimpse into the Laboratory
The following are representative experimental protocols for the quantitative analysis of Amidosulfuron in water samples using LC-MS/MS with either a stable isotope-labeled or a structural analog internal standard.
Sample Preparation (Water Samples)
-
Fortification: Spike a known volume of the water sample (e.g., 100 mL) with a standard solution of Amidosulfuron to achieve the desired concentration for calibration and quality control samples.
-
Internal Standard Addition: Add a precise volume of the internal standard stock solution (either this compound or the structural analog) to all samples, calibration standards, and quality controls.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Amidosulfuron and the internal standard.
-
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Logical relationship between an analyte and its internal standards.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Conclusion: Making the Right Choice for Your Research
The choice between this compound and a structural analog internal standard ultimately depends on the specific requirements of the analytical method and the desired level of data quality.
-
For the highest accuracy and precision, especially in regulated environments or when dealing with complex matrices, this compound is the unequivocally superior choice. Its ability to flawlessly track the analyte through every step of the analysis ensures the most reliable quantitative data.
-
When cost is a significant factor or for less demanding applications, a carefully selected and validated structural analog internal standard can provide acceptable performance. However, researchers must be aware of the potential for greater variability and should thoroughly validate the method to ensure it meets the required performance criteria.
By understanding the performance characteristics of each type of internal standard, researchers can make an informed decision that best suits the goals of their study, ensuring the generation of high-quality, reproducible, and defensible data.
Validation of Amidosulfuron-13C2,d6 for Regulatory Compliance Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Internal Standards in Regulatory Analysis
Regulatory bodies such as the European Food Safety Authority (EFSA) mandate rigorous validation of analytical methods for pesticide residue monitoring.[1] The use of internal standards is a cornerstone of best practices to compensate for variations in sample preparation, instrument response, and matrix effects. Isotopically labeled internal standards, which have the same chemical structure as the analyte but with some atoms replaced by their heavier stable isotopes, are considered the gold standard for mass spectrometry-based quantification.[2][3]
Performance Comparison: Amidosulfuron-13C2,d6 vs. Alternative Internal Standards
The primary advantage of an isotopically labeled internal standard like this compound is its ability to co-elute with the native analyte and behave identically during extraction, cleanup, and ionization, thereby providing superior correction for matrix effects and procedural losses.[2] Alternative, non-isotopically labeled internal standards, such as a structurally similar sulfonylurea herbicide not present in the sample, can be a more economical option but may not fully compensate for all sources of variability.
Below is a table summarizing the expected comparative performance based on typical validation parameters for sulfonylurea herbicide analysis by LC-MS/MS.
| Performance Parameter | This compound (Isotopically Labeled IS) | Alternative (Non-Isotopically Labeled IS, e.g., Structural Analogue) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (Recovery) | 90-110% | 70-120% |
| Precision (RSD) | < 15% | < 20% |
| Limit of Quantification (LOQ) | Typically 0.01 mg/kg in relevant matrices | May be slightly higher due to increased variability |
| Matrix Effect Compensation | High | Moderate to Low |
| Robustness | High | Moderate |
This table presents typical performance data for the analysis of sulfonylurea herbicides by LC-MS/MS and reflects the expected advantages of using an isotopically labeled internal standard.
Experimental Protocols
A detailed experimental protocol for the analysis of Amidosulfuron in soil, employing an internal standard, is outlined below. This protocol is a composite of standard methodologies for sulfonylurea residue analysis.
Sample Preparation (QuEChERS-based Extraction)
-
Weighing: Homogenize the soil sample and weigh 10 g into a 50 mL centrifuge tube.
-
Fortification: For recovery experiments, spike the sample with a known concentration of Amidosulfuron standard solution. Add the internal standard (this compound or alternative) at a constant concentration to all samples, blanks, and calibration standards.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for another minute.
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)
-
Transfer: Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Shaking and Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of at least two specific precursor-to-product ion transitions for both Amidosulfuron and the internal standard.
Visualizing the Workflow and Validation Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using a validated internal standard in regulatory compliance studies.
Conclusion
For regulatory compliance studies, the use of an isotopically labeled internal standard such as this compound offers significant advantages in terms of accuracy, precision, and robustness, particularly in complex matrices where matrix effects can be pronounced. While the initial cost may be higher than that of a non-isotopically labeled analogue, the superior data quality and reduced need for extensive sample cleanup or repeat analyses often justify the investment. The validation of analytical methods using such standards is a critical step in ensuring the reliability of data submitted to regulatory agencies and safeguarding public health.
References
A Head-to-Head Comparison: Quantifying Amidosulfuron with and without its Stable Isotope Labeled Internal Standard
A significant enhancement in analytical precision and accuracy for the quantification of the herbicide Amidosulfuron is achieved by employing its stable isotope-labeled internal standard, Amidosulfuron-13C2,d6. This approach, known as isotope dilution mass spectrometry, offers superior performance over traditional external standard calibration methods, particularly in complex matrices encountered in environmental and food safety analysis.
The use of an isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass, allows for the correction of matrix effects and variations in sample preparation and instrument response. This results in more reliable and robust quantification, which is crucial for regulatory compliance and risk assessment.
Performance Showdown: Limit of Detection (LOD) and Quantification (LOQ)
For instance, multi-residue methods utilizing LC-MS/MS for the analysis of various pesticides, including Amidosulfuron, in food matrices like cereals have reported LOQs in the range of 0.01 mg/kg.[1][2] These methods often employ internal standards, although not always the specific isotopically labeled one for each analyte. A validation report for a multi-residue method in wheat flour indicated detection limits ranging from 0.008 mg/kg to 0.135 mg/kg for various pesticides.[3]
In contrast, methods relying on external standard calibration are more susceptible to matrix interferences, which can elevate the LOD and LOQ values and compromise the accuracy of the results at low concentrations. The use of deuterated or 13C-labeled internal standards has been shown to effectively compensate for these matrix effects, leading to more accurate and precise quantification.[4]
Table 1: Comparison of Expected Performance for Amidosulfuron Quantification
| Parameter | Method with this compound (Isotope Dilution) | Method without Internal Standard (External Standard) |
| Limit of Detection (LOD) | Lower, expected to be in the low µg/kg range | Higher, more variable depending on matrix |
| Limit of Quantification (LOQ) | Lower and more robust, likely ≤ 0.01 mg/kg | Higher and more matrix-dependent |
| Accuracy | High, corrects for matrix effects and recovery losses | Variable, susceptible to matrix suppression or enhancement |
| Precision (Repeatability) | High, with expected RSD ≤ 20% | Lower, more affected by instrumental and sample prep variations |
| Robustness | High, less affected by changes in experimental conditions | Lower, requires strict control of experimental parameters |
Experimental Corner: A Look at the Methodology
The quantification of Amidosulfuron is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The sample preparation often involves the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a widely adopted technique for the extraction of pesticide residues from various food and environmental matrices.[5][6][7][8][9]
Experimental Workflow for Amidosulfuron Quantification
Experimental workflow for Amidosulfuron quantification.
Key Experimental Steps:
-
Sample Preparation (QuEChERS):
-
A homogenized sample is weighed into a centrifuge tube.
-
This compound internal standard is added.
-
Acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) are added, and the tube is shaken vigorously to extract the analytes.
-
After centrifugation, an aliquot of the acetonitrile layer is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing fats, and magnesium sulfate to remove excess water) for dispersive solid-phase extraction (dSPE) cleanup.
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
The cleaned-up extract is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): Amidosulfuron and its internal standard are separated from other matrix components on a reversed-phase analytical column (e.g., C18). A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with additives like formic acid or ammonium formate is typically used.
-
Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Amidosulfuron and this compound are monitored for selective and sensitive detection.
-
-
Quantification:
-
The concentration of Amidosulfuron in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Amidosulfuron and a constant concentration of the internal standard.
-
The Decisive Advantage of Isotope Dilution
The primary benefit of using this compound lies in its ability to mimic the behavior of the native Amidosulfuron throughout the entire analytical process. Any loss of analyte during sample extraction and cleanup, or any suppression or enhancement of the signal during ionization in the mass spectrometer, will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the two, these variations are effectively cancelled out, leading to a more accurate and precise measurement of the true analyte concentration. This makes the isotope dilution method the gold standard for quantitative analysis, especially when dealing with trace levels of contaminants in complex samples.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. scilit.com [scilit.com]
- 9. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Amidosulfuron Determination Using Isotope Dilution Mass Spectrometry
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Amidosulfuron, a widely used sulfonylurea herbicide. The focus is on methods employing Amidosulfuron-13C2,d6 as an internal standard to ensure high accuracy and mitigate matrix effects, a critical aspect in complex sample matrices encountered in environmental and food safety analysis. This document is intended for researchers, scientists, and professionals in drug development seeking robust and reliable analytical procedures.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of quantitative data from various validated methods for Amidosulfuron analysis. While a direct head-to-head cross-validation study is not extensively available in the literature, this compilation provides a comparative overview of commonly employed techniques.
Table 1: Performance Characteristics of LC-MS/MS Methods for Amidosulfuron Analysis
| Parameter | Method 1: QuEChERS-LC-MS/MS | Method 2: SPE-LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.020 µg/kg[1] | 0.4 - 40.0 ng/L[2] |
| Limit of Quantification (LOQ) | 0.017 - 0.067 µg/kg[1] | 4.0 - 100.0 ng/L[2] |
| Accuracy (Recovery) | 75.4% - 98.5%[1] | 70% - 120%[2] |
| Precision (RSD) | 3.2% - 11.8%[1] | < 21%[2] |
Table 2: Performance of HPLC-UV and HPLC-MSn Methods for Amidosulfuron in Surface Water[3]
| Parameter | HPLC-UV | HPLC-MSn |
| Limit of Detection (LOD) | < 14.5 ng/L | < 8.1 ng/L |
| Limit of Quantification (LOQ) | < 48.3 ng/L | < 26.9 ng/L |
| Recovery | > 60% | > 60% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the key experimental procedures for the analysis of Amidosulfuron using this compound as an internal standard.
Method 1: QuEChERS Extraction followed by LC-MS/MS Analysis (Adapted from various sources)
This method is favored for its simplicity, high throughput, and minimal solvent usage.
1. Sample Preparation (QuEChERS)
-
Soil/Food Matrix:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
-
Water Matrix:
-
Take 10 mL of the water sample and add 5 mL of acetonitrile.[4]
-
Add the internal standard solution (this compound) and the appropriate salts.
-
Vortex and proceed to the cleanup step.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the supernatant from the extraction step.
-
Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amidosulfuron: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
This compound: Precursor ion > Product ion (Quantifier).
-
-
Method 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis
This traditional method is known for its high selectivity and ability to handle larger sample volumes, particularly for water analysis.
1. Sample Preparation
-
Water Matrix:
-
Acidify the water sample (e.g., 500 mL) to pH 3 with a suitable acid.
-
Add the internal standard solution (this compound).
-
2. Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Load the prepared water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions are generally similar to those described in Method 1.
Workflow and Pathway Diagrams
Visual representations of the analytical workflow can aid in understanding the procedural steps and their logical connections.
Caption: General workflow for the analysis of Amidosulfuron using an internal standard.
Caption: Logical flow of isotope dilution analysis in a triple quadrupole mass spectrometer.
References
Safety Operating Guide
Navigating the Safe Disposal of Amidosulfuron-13C2,d6: A Guide for Laboratory Professionals
For immediate guidance, it is imperative to treat Amidosulfuron-13C2,d6 as a hazardous substance, particularly concerning its high toxicity to aquatic life. Proper disposal requires adherence to stringent protocols to prevent environmental contamination. Researchers and laboratory personnel must consult their institution's specific safety guidelines and local, regional, and national regulations before proceeding with any disposal method.
Amidosulfuron and its isotopically labeled counterpart, this compound, are classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is a primary concern. Improper disposal of this substance or its containers is a violation of federal law and can lead to significant environmental harm, including contamination of groundwater.[3][4]
Core Principles for Disposal
-
Avoid Environmental Release: Under no circumstances should this compound or its waste be discharged into drains, sewers, or waterways.[1] The substance is poisonous to fish and plankton.[1]
-
Consult Official Regulations: Disposal procedures must be in accordance with all applicable local, regional, national, and international regulations.[1] Laboratory-specific protocols, as well as guidance from state pesticide or environmental control agencies, should be followed.[4]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including gloves, protective clothing, and eye protection.[2]
Step-by-Step Disposal and Decontamination Workflow
The following logical workflow provides a procedural guide for the safe management and disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.
Spill Management
In the event of a spill, immediate action is required to contain the substance and prevent its spread.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or contaminate the ground water system.[5]
-
Collect Spillage: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5] For liquid spills, absorb the material with an inert substance.
-
Decontaminate: Thoroughly clean the contaminated surface.[5]
-
Dispose: The collected spillage and cleaning materials should be treated as hazardous waste and disposed of accordingly.[1]
Quantitative Data and Experimental Protocols
Currently, publicly available information does not provide specific quantitative data for the disposal of this compound, such as permissible concentration limits for disposal or specific waste classification codes. Detailed experimental protocols for the neutralization or deactivation of this specific isotopically labeled compound are also not found in the reviewed literature. Professionals are advised to refer to the manufacturer's safety data sheet (SDS) for the specific product and consult with their institution's environmental health and safety department for guidance on local and national requirements.
| Data Point | Value | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| PBT/vPvB Assessment | Not applicable. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
References
Personal protective equipment for handling Amidosulfuron-13C2,d6
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Amidosulfuron-13C2,d6, a stable isotope-labeled sulfonylurea herbicide. Adherence to these procedures is essential for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This equipment should be worn at all times in the laboratory when the compound is being handled.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or viton) | Prevents skin contact and absorption. |
| Eye Protection | Protective eyewear or safety goggles | Protects eyes from dust particles and potential splashes. |
| Body Protection | Coveralls worn over a long-sleeved shirt and long pants; chemical-resistant apron when mixing or loading | Minimizes skin exposure to the compound.[1] |
| Respiratory Protection | In enclosed or poorly ventilated areas, use a NIOSH-approved respirator with an organic vapor-removing cartridge and a prefilter for pesticides, or a dust/mist filtering respirator. | Prevents inhalation of harmful dust particles.[1][2] |
| Foot Protection | Chemical-resistant footwear with socks | Protects feet from spills and contamination.[1] |
Handling and Operational Plan
Safe handling of this compound requires a controlled environment and adherence to specific procedures to minimize exposure risk.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Local exhaust ventilation is recommended to control airborne contaminants.[1]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1][3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable material.
-
Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood or a designated containment area to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[1][2]
-
Decontamination: Clean all equipment and the work surface with an appropriate detergent and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This compound is very toxic to aquatic life with long-lasting effects.[2][4]
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste through a licensed contractor. Do not dispose of down the drain or in regular trash. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and crush the container to prevent reuse. Dispose of the rinsed container in accordance with local, state, and federal regulations, which may include recycling programs for pesticide containers.[5] |
| Contaminated Materials | Absorbent materials, used PPE, and other contaminated items should be collected in a sealed, labeled bag and disposed of as hazardous waste.[6] |
| Spills | For small spills, absorb with an inert material like sand or vermiculite and place in a sealed container for disposal as hazardous waste.[1] For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety department.[1] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical advice.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation continues.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[2] |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
